C16-PAF
Description
Propriétés
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAUUPRFYPCOCA-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225377 | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74389-68-7 | |
| Record name | Platelet-activating factor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platelet Activating Factor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLATELET-ACTIVATING FACTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Platelet-activating factor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of C16-PAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. C16-PAF, a prominent molecular species of PAF with a 16-carbon alkyl chain at the sn-1 position, exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the PAFR and the subsequent intracellular signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of PAF biology and the development of novel therapeutics targeting this pathway.
Data Presentation: Quantitative Parameters of this compound Action
The biological activity of this compound is characterized by its high affinity for the PAFR and its potency in eliciting various cellular responses. The following tables summarize key quantitative data related to the interaction of this compound with its receptor and its functional effects.
Table 1: Receptor Binding Affinity (Kd)
| Cell/Tissue Type | Species | Kd (nM) | Reference |
| Platelets | Human | 37 ± 13 | [1] |
| Peritoneal Polymorphonuclear Leukocytes | Rat | 4.74 ± 2.59 | [2] |
| Isolated Membranes from Peritoneal PMNs | Rat | 0.61 ± 0.1 | [2] |
Table 2: Effective Concentrations (EC50) and Dose Ranges for Cellular Responses
| Cellular Response | Cell/Tissue Type | Species | EC50/Dose Range | Reference |
| Platelet Aggregation | Platelets | Human | Threshold: ~100 nM; Dose-dependent: 50 nM - 14 µM | [3][4] |
| Calcium Mobilization | Cerebral Microvascular Endothelial Cells | Bovine | EC50: 4.75 nM | |
| IP3 Formation | Cerebral Microvascular Endothelial Cells | Bovine | EC50: 12.4 nM | |
| Vascular Permeability | Trachea | Rat | 6 µg/kg (i.v.) caused a 7-fold increase | |
| Vascular Permeability | Pancreas and Duodenum | Rat | 5.0 µg/kg increased permeability 15- and 5-fold, respectively | |
| Neuronal Loss (in vitro) | Cerebellar Granule Neurons (PAFR-/-) | Mouse | 0.5 - 1.5 µM (concentration-dependent) |
Signaling Pathways
Upon binding of this compound, the PAFR undergoes a conformational change, enabling it to couple to and activate several heterotrimeric G-proteins, primarily Gq, Gi, and G12/13. This initiates a cascade of intracellular signaling events that ultimately mediate the diverse biological effects of this compound.
Gq-Mediated Signaling
The activation of Gq by the PAFR leads to the stimulation of Phospholipase C-β (PLC-β). PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates various isoforms of Protein Kinase C (PKC). This pathway is central to many this compound-induced cellular responses, including platelet aggregation and endothelial cell activation.
Gi-Mediated Signaling
The coupling of the PAFR to Gi proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). The Gi pathway is particularly important in mediating chemotaxis and cross-regulatory signals.
G12/13-Mediated Signaling
Activation of G12/13 proteins by the PAFR initiates a signaling cascade that involves the activation of the small GTPase RhoA. G12/13 act as guanine (B1146940) nucleotide exchange factors (GEFs) for RhoA, promoting the exchange of GDP for GTP. Activated RhoA then stimulates Rho-associated kinase (ROCK), which in turn phosphorylates various downstream targets, leading to cytoskeletal rearrangements, such as the formation of stress fibers and focal adhesions. This pathway is crucial for processes like cell migration and neurite retraction.
MAPK/ERK Pathway Activation
A common downstream consequence of PAFR activation through various G-protein pathways is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of ERK involves a series of phosphorylation events, often initiated by PKC or other upstream kinases, leading to the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus, where it regulates the activity of various transcription factors, influencing gene expression and cellular processes such as proliferation, differentiation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Radioligand Binding Assay for PAFR
This assay is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand, such as [3H]-PAF, to the PAFR.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the PAFR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with increasing concentrations of [3H]-PAF. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon stimulation with this compound, typically using a fluorescent calcium indicator like Fluo-4 AM.
Methodology:
-
Cell Preparation: Plate cells expressing the PAFR in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
-
Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading, and then inject a solution of this compound into each well. Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity is used to quantify the calcium response. EC50 values can be determined by testing a range of this compound concentrations.
Western Blot for ERK Activation
This technique is used to detect the phosphorylation of ERK, a key indicator of MAPK pathway activation, in response to this compound stimulation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading of samples.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK). After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalization: To ensure that any observed changes in p-ERK are not due to differences in the total amount of ERK protein, the membrane is often stripped and re-probed with an antibody that recognizes total ERK. The p-ERK signal is then normalized to the total ERK signal.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to induce the aggregation of platelets in a plasma sample.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by centrifuging a separate aliquot of blood at a high speed.
-
Aggregation Measurement: Place a cuvette containing PRP into an aggregometer, which measures light transmission through the sample. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation). A small magnetic stir bar keeps the platelets in suspension.
-
Stimulation: Add a solution of this compound to the PRP, and the instrument records the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The extent of platelet aggregation is quantified by the change in light transmission. Dose-response curves can be generated by testing various concentrations of this compound to determine the EC50.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay is used to assess the ability of this compound to increase vascular permeability in vivo.
Methodology:
-
Dye Injection: Anesthetize the experimental animal (e.g., a mouse or rat) and inject a solution of Evans blue dye intravenously. Evans blue binds to serum albumin, and its extravasation into tissues is a measure of increased vascular permeability.
-
Intradermal Injection: After a short circulation time, inject small volumes of this compound at various concentrations intradermally at different sites on the animal's back. A vehicle control is also injected at a separate site.
-
Tissue Collection and Dye Extraction: After a defined period, euthanize the animal and excise the skin at the injection sites. The extravasated Evans blue dye is then extracted from the tissue samples, typically using formamide.
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer. The increase in dye extravasation at the this compound injection sites compared to the vehicle control site indicates the increase in vascular permeability.
Conclusion
This compound is a potent lipid mediator that elicits a wide array of biological responses through its interaction with the PAF receptor. The activation of this G-protein coupled receptor initiates a complex network of intracellular signaling pathways, including those mediated by Gq, Gi, and G12/13 proteins. These signaling cascades lead to the mobilization of intracellular calcium, the modulation of cAMP levels, the activation of the MAPK/ERK pathway, and the regulation of cytoskeletal dynamics. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of these signaling events and the functional consequences of this compound action. A thorough understanding of the this compound mechanism of action is crucial for the development of therapeutic strategies aimed at modulating PAF-driven pathological processes.
References
- 1. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C-dependent Protein Kinase D Activation Modulates ERK Signal Pathway and Endothelial Cell Proliferation by Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
C16-PAF signaling pathway in neurons
An In-depth Technical Guide to the C16-PAF Signaling Pathway in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-activating factor (PAF) is a potent, bioactive phospholipid mediator integral to a multitude of physiological and pathological processes within the central nervous system (CNS). The 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (this compound) isoform is a predominant molecular species in the brain, exhibiting a complex and dualistic signaling nature that is highly dependent on the presence and activation of its cognate receptor.[1] Dysregulation of this compound metabolism and signaling is increasingly implicated in the pathogenesis of neurodegenerative disorders, neuroinflammation, and synaptic dysfunction.[2][3] This technical guide provides a comprehensive overview of the , detailing its biosynthesis, receptor-dependent and -independent mechanisms, downstream cellular effects, and its role in disease. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core pathways to serve as a resource for researchers and professionals in drug development.
This compound Metabolism: Synthesis and Degradation
This compound levels in neurons are tightly regulated through a balance of synthesis and degradation pathways. Two primary synthesis routes have been identified: the de novo pathway and the remodeling pathway.[4][5]
-
The Remodeling Pathway: This is the primary mechanism for producing PAF in response to inflammatory and pathological stimuli. It involves the hydrolysis of membrane phospholipids (B1166683) (1-alkyl-2-acyl-glycero-3-phosphocholine) by phospholipase A2 (PLA2) to form lyso-PAF. Subsequently, lyso-PAF is acetylated by lyso-PAF acetyltransferases (LPCATs) to yield active this compound.[5][6][7]
-
The de novo Pathway: This pathway synthesizes PAF from 1-alkyl-2-lyso-sn-glycero-3-phosphate through a series of enzymatic steps and is generally associated with maintaining physiological PAF levels.[5]
This compound is inactivated through hydrolysis by PAF acetylhydrolases (PAF-AHs), which remove the acetyl group at the sn-2 position to produce the biologically inactive lyso-PAF.[6][7][8]
References
- 1. neurolipidomics.com [neurolipidomics.com]
- 2. Targeting Platelet Activating Factor Signaling for Therapeutic Benefits in Neurodegenerative Disorders [imrpress.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development [frontiersin.org]
- 7. Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
C16-PAF: A Core Driver of the Inflammatory Cascade
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a pivotal role in the initiation and amplification of inflammatory and thrombotic events. C16-PAF, characterized by a 16-carbon alkyl chain at the sn-1 position, is a predominant and highly bioactive molecular species of PAF. It exerts its pleiotropic effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on a wide variety of cells involved in the immune and hemostatic systems. This technical guide provides a comprehensive overview of the function of this compound in the inflammatory response, detailing its biosynthesis, signaling pathways, and key physiological effects. This document is intended to serve as a resource for researchers and professionals involved in the study of inflammation and the development of novel therapeutics targeting PAF-mediated pathologies.
Introduction: The Significance of this compound in Inflammation
This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a key lipid mediator implicated in a diverse range of inflammatory conditions, including sepsis, asthma, and allergic reactions.[1][2] Produced by various inflammatory cells such as neutrophils, macrophages, and endothelial cells, this compound acts as a potent chemoattractant for polymorphonuclear neutrophils and is a powerful inducer of increased vascular permeability. Its biological activities are initiated through interaction with the PAF receptor (PAFR), a G-protein coupled receptor present on the plasma and nuclear membranes of most cells within the vascular and innate immune systems.[3] The activation of PAFR by this compound triggers a cascade of intracellular signaling events, leading to cellular activation and subsequent alterations in cellular phenotype and function that drive the inflammatory response.[4] Dysregulation of the PAF signaling system has been linked to pathological inflammation and thrombosis, highlighting its importance as a potential therapeutic target.[5]
Biosynthesis of this compound
This compound is synthesized via two primary pathways: the remodeling pathway and the de novo pathway.[1][6]
-
The Remodeling Pathway: This is the principal route for this compound production during an inflammatory response. It involves the modification of existing membrane phospholipids. The process is initiated by the activation of phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position of a membrane phospholipid (typically phosphatidylcholine), to yield lyso-PAF. Subsequently, lyso-PAF is acetylated by the enzyme lyso-PAF acetyltransferase (LPCAT) to produce this compound.[7]
-
The de novo Pathway: This pathway synthesizes this compound from simpler precursor molecules and is generally considered to be more involved in physiological processes rather than acute inflammatory responses.
The biological actions of this compound are tightly controlled and terminated by PAF acetylhydrolases (PAF-AH), enzymes that hydrolyze the acetyl group at the sn-2 position, rendering the molecule inactive.[5]
Diagram of this compound Biosynthesis Pathways
Caption: Biosynthesis and inactivation of this compound.
This compound Signaling Pathways in Inflammation
Upon binding to its receptor, PAFR, this compound initiates a complex network of intracellular signaling cascades that are crucial for its pro-inflammatory effects. The PAFR can couple to various G-proteins, including Gq, Gi, and G12/13, leading to the activation of multiple downstream effector molecules.[3][8]
Key signaling events include:
-
Activation of Phospholipase C (PLC): Gq activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[9] This increase in cytosolic calcium is a critical second messenger in many cellular activation processes.
-
Activation of Protein Kinase C (PKC): DAG, in conjunction with elevated intracellular calcium, activates PKC, which in turn phosphorylates a variety of substrate proteins, leading to cellular responses.
-
Activation of Mitogen-Activated Protein Kinases (MAPKs): this compound is a potent activator of the MAPK cascade, including the ERK pathway.[6] This is a central pathway that regulates gene expression and cellular processes such as proliferation and differentiation.
-
Inhibition of Adenylyl Cyclase: Through Gi coupling, PAFR activation can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).[3]
Diagram of this compound Signaling Pathway
Caption: this compound signaling cascade via the PAF receptor.
Key Pro-Inflammatory Functions of this compound
The activation of the this compound signaling cascade culminates in a range of pro-inflammatory cellular responses.
Neutrophil Activation and Chemotaxis
This compound is a potent chemoattractant and activator of neutrophils. It induces a rapid, dose-dependent change in neutrophil phenotype, including the upregulation of CD11b and downregulation of CD62L, which facilitates their adhesion to the endothelium and migration into tissues.[10][11] Furthermore, this compound stimulates the production of reactive oxygen species (ROS) and enhances the phagocytic activity of neutrophils.[2][10]
Increased Vascular Permeability
A cardinal sign of inflammation is the increase in vascular permeability, leading to edema. This compound is a powerful inducer of this process.[6] It causes a dose-dependent increase in the extravasation of plasma proteins and fluids from the vasculature into the surrounding tissues.[12][13] This effect is rapid, occurring within minutes of this compound administration.[12]
Cytokine and Chemokine Release
This compound can stimulate the production and release of other pro-inflammatory mediators, thereby amplifying the inflammatory cascade. For instance, it enhances the production of interleukin-6 (IL-6) by alveolar macrophages and can promote the production of tumor necrosis factor-alpha (TNF-α) and cytokine-induced neutrophil chemoattractant (CINC).[2][14]
Platelet Aggregation
As its name suggests, this compound is a potent aggregator of platelets.[1] This activity contributes to the interplay between inflammation and thrombosis, which is a hallmark of many inflammatory diseases.[5]
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to the biological activities of this compound.
Table 1: Effects of this compound on Vascular Permeability
| Parameter | Species | Dose of this compound | Observed Effect | Reference |
| Vascular Permeability | Guinea Pig | Dose-dependent | Increased plasma loss of 125I-albumin, 125I-low density lipoproteins, and 125I-very low density lipoproteins. | [12] |
| Vascular Permeability | Rat | 5.0 µg/kg | 15-fold increase in pancreas and 5-fold increase in duodenum vascular permeability. | [15] |
| Pulmonary Microvascular Permeability | Rat | Dose-related | Increased pulmonary microvascular permeability. | [13] |
Table 2: Effects of this compound on Neutrophil Function
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Chemokinesis | Human Neutrophils | Not specified | C18:0 PAF showed greater activity than C16:0 PAF. | [16] |
| Phenotype Change | Human Neutrophils | Dose-dependent | Upregulation of CD10, CD11b, and CD66b; downregulation of CD62L. | [10] |
| ROS Generation | Human Neutrophils | Not specified | Increased reactive oxygen species generation. | [10] |
| Phagocytic Activity | Human Neutrophils | Not specified | Increased phagocytic activity. | [10] |
| Cell Size | Human Neutrophils | 1 µM | Rapid increase in cell size, peaking after 20 minutes. | [11] |
Experimental Protocols for Studying this compound Function
This section details common methodologies used to investigate the role of this compound in inflammation.
In Vitro Assay: Neutrophil Chemotaxis
Objective: To assess the chemoattractant properties of this compound for neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Chemotaxis Assay: Utilize a 48-well microchemotaxis chamber (e.g., Boyden chamber).
-
Place a solution of this compound at various concentrations in the lower wells of the chamber.
-
Place a suspension of isolated neutrophils in the upper wells, separated from the lower wells by a microporous membrane (e.g., 3-5 µm pore size).
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 90 minutes).
-
Quantification: After incubation, remove the membrane, fix, and stain it. Count the number of neutrophils that have migrated through the membrane to the lower side, typically using light microscopy. The results are expressed as the number of migrated cells per high-power field or as a chemotactic index.[17]
Diagram of Neutrophil Chemotaxis Assay Workflow
Caption: Workflow for a neutrophil chemotaxis assay.
In Vivo Model: this compound-Induced Vascular Permeability
Objective: To quantify the effect of this compound on vascular permeability in a living organism.
Methodology:
-
Animal Model: Use a suitable animal model, such as rats or guinea pigs.
-
Tracer Injection: Intravenously inject a vascular tracer, such as Evans blue dye (which binds to albumin) or radiolabeled albumin (e.g., 125I-albumin).[12][15]
-
This compound Administration: Administer this compound intravenously or topically at various doses.
-
Sample Collection: After a defined time period, euthanize the animal and collect blood samples and tissues of interest (e.g., skin, lung, pancreas).
-
Quantification:
-
For Evans blue dye, extract the dye from the tissues using a solvent (e.g., formamide) and measure its concentration spectrophotometrically.
-
For radiolabeled albumin, measure the radioactivity in the tissue and plasma samples using a gamma counter.
-
-
Analysis: Calculate the amount of tracer extravasated into the tissue as an index of vascular permeability.
Measurement of this compound in Biological Samples
Objective: To quantify the levels of this compound in biological fluids or cell culture media.
Methodology:
-
Liquid Chromatography/Mass Spectrometry (LC/MS): This is a highly sensitive and specific method for the quantitative determination of PAF. It often involves a column-switching technique to enhance selectivity and minimize band broadening. The limit of quantitation can be in the low picogram range.[18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used for the measurement of PAF in samples like serum, plasma, and cell culture supernatants.[19]
-
Bioassay: A quantitative bioassay based on platelet aggregation can also be used. The concentration of PAF in a sample is determined by its ability to induce aggregation of a standardized platelet preparation.[20]
Conclusion
This compound is a central and potent mediator in the complex network of the inflammatory response. Its ability to activate key inflammatory cells, increase vascular permeability, and stimulate the release of other pro-inflammatory molecules underscores its significance in both acute and chronic inflammatory diseases. A thorough understanding of the biosynthesis, signaling pathways, and biological functions of this compound is crucial for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of excessive inflammation. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this critical area of biomedical science. Further investigation into the intricate roles of this compound will undoubtedly pave the way for innovative treatments for a wide array of inflammatory disorders.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis [frontiersin.org]
- 12. Effect of platelet activating factor on endothelial permeability to plasma macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PAF increases vascular permeability without increasing pulmonary arterial pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of platelet-activating factor in cytokine production and neutrophil activation after hepatic ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PAF increases vascular permeability in selected tissues: effect of BN-52021 and L-655,240 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of platelet-activating factor in biological samples using liquid chromatography/mass spectrometry with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Measurement of human embryo-derived platelet-activating factor (PAF) using a quantitative bioassay of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Synthesis of C16-PAF: A Technical Guide for Researchers
Introduction
Platelet-activating factor (PAF) is a potent, bioactive phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The most common and biologically active form is C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). Its precise regulation is critical, and understanding its biosynthesis is paramount for the development of novel therapeutics targeting PAF-related diseases. This technical guide provides an in-depth overview of the core biological synthesis pathways of this compound, detailed experimental protocols for its study, and quantitative data to support further research.
This compound Biosynthetic Pathways
This compound is synthesized through two primary pathways: the remodeling pathway and the de novo pathway .[1]
The Remodeling Pathway
The remodeling pathway is the primary mechanism for rapid PAF production in response to inflammatory stimuli.[2] It involves the modification of existing membrane phospholipids. The key steps are:
-
Formation of Lyso-PAF: The pathway is initiated by the hydrolysis of the acyl group at the sn-2 position of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a membrane phospholipid) by phospholipase A2 (PLA2), yielding 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF).
-
Acetylation of Lyso-PAF: Lyso-PAF is then acetylated at the sn-2 position by acetyl-CoA:lyso-PAF acetyltransferase (lyso-PAF AT) to form this compound. Two key enzymes with lyso-PAF AT activity have been identified: lysophosphatidylcholine (B164491) acyltransferase 1 (LPCAT1) and lysophosphatidylcholine acyltransferase 2 (LPCAT2).[3] LPCAT2 is considered the primary enzyme responsible for PAF production during inflammation.[4]
The De Novo Pathway
The de novo pathway is responsible for the constitutive, low-level synthesis of PAF, contributing to normal physiological functions.[2] This pathway synthesizes PAF from simpler precursors and involves the following key enzymes:
-
1-alkyl-2-lyso-sn-glycero-3-phosphate:acetyl-CoA acetyltransferase: This enzyme acetylates 1-alkyl-2-lyso-sn-glycero-3-phosphate.
-
1-alkyl-2-acetyl-sn-glycero-3-phosphate phosphohydrolase: This enzyme removes the phosphate (B84403) group.
-
Dithiothreitol (DTT)-insensitive 1-alkyl-2-acetyl-sn-glycerol:CDP-choline cholinephosphotransferase: This enzyme transfers a phosphocholine (B91661) headgroup to 1-alkyl-2-acetyl-sn-glycerol to form this compound.
Quantitative Data on this compound Biosynthesis
The following tables summarize key quantitative data for the enzymes involved in this compound synthesis.
Table 1: Kinetic Properties of Key Enzymes in the Remodeling Pathway
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax | Source Organism/Cell Type | Reference(s) |
| LPCAT1 | palmitoyl-CoA | 0.6 | - | Human | |
| oleoyl-CoA | 4 | - | Human | ||
| linoleoyl-CoA | 7.8 | - | Human | ||
| LPCAT2 (lyso-PAF AT) | acetyl-CoA | 137 ± 13 | 0.317 ± 0.089 µmol/min/mg | Rat Spleen |
Table 2: Kinetic Properties of Key Enzymes in the De Novo Pathway
| Enzyme | Substrate | Apparent Km (µM) | Source Organism/Cell Type | Reference(s) |
| 1-alkyl-2-lyso-sn-glycero-3-P:acetyl-CoA acetyltransferase | acetyl-CoA | 226 | Rat Spleen | |
| alkyllyso-GP | 16 - 25 (optimal concentration) | Rat Spleen | ||
| CDP-choline:1,2-diacylglycerol cholinephosphotransferase | CDP-choline | Varies with diacylglycerol structure | Mouse Liver |
Table 3: Substrate Specificity of LPCAT1 and LPCAT2
| Enzyme | Preferred Acyl-CoA Substrates | Preferred Lysophospholipid Substrates | Reference(s) |
| LPCAT1 | Saturated fatty acyl-CoAs (e.g., palmitoyl-CoA) | 1-myristoyl or 1-palmitoyl LPC | |
| LPCAT2 | Broad substrate preference, including acetyl-CoA and arachidonoyl-CoA | Lyso-PAF, LPC, lysophosphatidylserine (B10771985) (lysoPS) |
Table 4: Cellular Concentrations of PAF and Lyso-PAF
| Analyte | Biological Sample | Concentration | Reference(s) |
| This compound | Normal Human Mixed Saliva | 0.75 ± 0.09 pmol/ml | |
| Lyso-PAF | Human Bone Marrow Plasma | 594 ± 67 ng/ml | |
| Human Blood Plasma | 1448 ± 99 ng/ml |
Experimental Protocols
Measurement of Lyso-PAF Acetyltransferase (LPCAT) Activity
This protocol is adapted from established methods to determine the activity of LPCAT enzymes.
Materials:
-
Cell or tissue homogenates/microsomal fractions
-
Lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine)
-
[3H]acetyl-CoA or unlabeled acetyl-CoA
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell/tissue extract (containing the enzyme) with the reaction buffer.
-
Substrate Addition: Add lyso-PAF to the desired final concentration.
-
Initiate Reaction: Start the reaction by adding [3H]acetyl-CoA (for radiometric assay) or unlabeled acetyl-CoA (for LC-MS analysis).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract the lipids.
-
Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Quantification:
-
Radiometric Assay: Transfer the lower organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
LC-MS/MS Analysis: Evaporate the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis to quantify the amount of this compound formed.
-
Lipid Extraction for PAF Analysis
The Bligh and Dyer method is a classic and effective procedure for extracting lipids from biological samples.
Materials:
-
Biological sample (cells, tissue, plasma)
-
Chloroform
-
Methanol
-
Water
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the biological sample in a mixture of chloroform and methanol (1:2, v/v).
-
Phase Partitioning: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to separate the phases. The lipids will be in the lower chloroform phase.
-
Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the chloroform under a stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable mobile phase.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate this compound from other lipids.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 524.4 → 184.1).
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d4-C16-PAF) to accurately quantify the amount of this compound in the sample by comparing the peak area ratios.
Visualizations of Pathways and Workflows
Caption: The Remodeling Pathway for this compound Synthesis.
Caption: The De Novo Pathway for this compound Synthesis.
Caption: General Experimental Workflow for this compound Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - LPCAT2 [maayanlab.cloud]
The Intricate Dance of C16-PAF and its G-Protein-Coupled Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) and its cognate G-protein-coupled receptor (GPCR), the Platelet-Activating Factor Receptor (PAFR). This interaction is a critical signaling axis in a multitude of physiological and pathological processes, including inflammation, immune responses, and cancer. This document details the signaling pathways initiated by this compound, presents quantitative data on this interaction, outlines key experimental protocols for its study, and provides visual representations of the core concepts.
This compound and the Platelet-Activating Factor Receptor (PAFR)
This compound is a potent, naturally occurring phospholipid mediator.[1] It exerts its diverse biological effects by binding to a single, high-affinity GPCR known as the PAFR.[2][3] The PAFR is a classic seven-transmembrane receptor that, upon ligand binding, undergoes a conformational change, enabling it to couple with and activate heterotrimeric G proteins.[4][5] This initiation of G-protein signaling cascades is the primary mechanism through which this compound influences cellular behavior.
Data Presentation: Quantitative Analysis of this compound and PAFR Interaction
The interaction between this compound and PAFR can be quantified through various binding and functional assays. The following tables summarize key quantitative data from the literature, providing insights into the affinity and potency of this ligand-receptor system in different cellular contexts.
Table 1: Binding Affinity of PAF and this compound for the PAF Receptor
| Ligand | Cell Type/System | Kd (nM) | Bmax ( sites/cell or fmol/mg protein) | Reference |
| [3H]PAF | Rat Peritoneal Polymorphonuclear Leukocytes (PMNs) | 4.74 ± 2.59 | 2.79 ± 1.40 x 104 sites/cell | [6] |
| [3H]PAF | Rat Peritoneal PMN Membranes | 0.61 ± 0.1 | Not Reported | [6] |
| [3H]PAF | Human Peripheral Blood Mononuclear Leukocytes | 5.7 | 18 fmol/106 cells (~11,100 receptors/cell) | |
| PAF | Human Platelets | 37 ± 13 | Not Reported |
Table 2: Functional Potency of this compound in Various Cellular Assays
| Assay | Cell Type | Parameter | Value (nM) | Reference |
| Calcium Mobilization | Neurohybrid NG108-15 cells | EC50 | 6.8 | |
| Platelet Aggregation | Human Platelets | Threshold Concentration | ~100 | [7] |
| Neutrophil Activation (CD10 Upregulation) | Human Neutrophils | EC50 | 10.3 (95% CI: 6.9–14.9) | [8] |
| Neutrophil Activation (CD11b Upregulation) | Human Neutrophils | EC50 | 14.7 (95% CI: 10.3–20.7) | [8] |
| Neutrophil Activation (CD66b Upregulation) | Human Neutrophils | EC50 | 15.4 (95% CI: 10.9–21.4) | [8] |
| Neutrophil Phagocytosis | Human Neutrophils | EC50 | 19.2 (95% CI: 12.7–29.0) | [8] |
| Neutrophil ROS Generation | Human Neutrophils | EC50 | 55.3 (95% CI: 38.9–69.5) | [8] |
| Neutrophil Chemotaxis | Human Neutrophils | Optimal Concentration | 100 | [9] |
| ERK1/2 Phosphorylation | Bovine Neutrophils | EC50 (ERK1) | 30 | [10] |
| ERK1/2 Phosphorylation | Bovine Neutrophils | EC50 (ERK2) | 13 | [10] |
Signaling Pathways of this compound and PAFR
Upon binding of this compound, the PAFR couples to multiple G protein subtypes, primarily Gq and Gi, to initiate a complex network of downstream signaling events.[4]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC).
-
Gi Pathway: Coupling to Gi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi protein can also activate other effectors, including phospholipase C and ion channels.
-
MAPK/ERK Pathway: The activation of both Gq and Gi pathways can converge on the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway.[2][11] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
Experimental Protocols
A variety of in vitro assays are employed to characterize the interaction between this compound and PAFR. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the PAFR, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing PAFR to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).
-
Add increasing concentrations of [3H]PAF (e.g., 0.1 to 20 nM).
-
For determination of non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled this compound to a parallel set of wells.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding versus the concentration of [3H]PAF and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following PAFR activation, providing a measure of the potency (EC50) of this compound.
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing PAFR into a black-walled, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Stimulation and Measurement:
-
Prepare a plate with varying concentrations of this compound.
-
Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading before adding the agonist.
-
Inject the this compound solutions and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by the PAFR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of [35S]GTPγS (e.g., 0.1 nM), and GDP (e.g., 10 µM).
-
Add varying concentrations of this compound.
-
Incubate at 30°C for 30-60 minutes.
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and the maximum stimulation (Emax).
-
Conclusion
The interaction between this compound and its G-protein-coupled receptor, PAFR, is a pivotal signaling event with far-reaching physiological and pathological implications. A thorough understanding of the quantitative aspects of this interaction, the intricacies of the downstream signaling pathways, and the application of robust experimental methodologies is essential for researchers and drug development professionals. This technical guide provides a foundational resource for investigating the this compound/PAFR system, with the aim of facilitating further discoveries and the development of novel therapeutic interventions targeting this critical signaling axis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 4. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet-activating factor receptor activation promotes prostate cancer cell growth, invasion and metastasis via ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of C16-PAF in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-Platelet-Activating Factor (C16-PAF), a potent phospholipid mediator, has emerged as a critical modulator of apoptosis, or programmed cell death. Its role, however, is multifaceted and often contradictory, exhibiting both pro-apoptotic and anti-apoptotic functions depending on the cellular context, receptor availability, and the presence of other stimuli. This guide provides an in-depth examination of the mechanisms through which this compound influences apoptotic signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core molecular interactions. Understanding the intricate involvement of this compound in apoptosis is paramount for developing novel therapeutic strategies targeting diseases characterized by dysregulated cell death, such as cancer and inflammatory disorders.
This compound: A Double-Edged Sword in Apoptosis
The influence of this compound on apoptosis is not monolithic. In certain contexts, it acts as a survival signal, inhibiting caspase-dependent cell death.[1] Conversely, under other conditions, it can enhance or even initiate the apoptotic cascade. This duality underscores the complexity of its signaling network and the importance of the cellular environment in determining the ultimate outcome of this compound exposure.
Anti-Apoptotic Functions
In several cell types, this compound demonstrates a protective effect against apoptosis. This is primarily mediated through its interaction with the PAF receptor (PAFR), a G-protein-coupled receptor.[1] Activation of PAFR can trigger downstream signaling cascades that promote cell survival. For instance, this compound has been shown to be a potent activator of the MAPK and MEK/ERK pathways, which are well-established pro-survival signaling routes.[1] In some cancer cells, the activation of PAFR has been linked to increased proliferation and the expression of anti-apoptotic factors.[2][3]
Pro-Apoptotic Functions
In contrast to its protective roles, this compound and its analogs can also induce or potentiate apoptosis. This is particularly evident in scenarios of cellular stress or in specific cell lineages. For example, in corneal epithelial cells subjected to UV radiation, the addition of a PAF analog significantly enhanced apoptosis. This pro-apoptotic effect was linked to the increased release of cytochrome c from mitochondria and the subsequent activation of caspase-3. Furthermore, studies using synthetic PAF analogs have demonstrated their ability to induce apoptosis in Jurkat cells, a human T-lymphocyte cell line.
Key Signaling Pathways in this compound-Mediated Apoptosis
The apoptotic effects of this compound are orchestrated through a complex interplay of various signaling pathways. The primary pathways implicated include the MAPK/ERK, JNK, and p38 MAPK pathways, as well as the intrinsic and extrinsic apoptosis pathways involving Bcl-2 family proteins and caspases.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that primarily regulates cell proliferation, differentiation, and survival. This compound is a known activator of the MEK/ERK pathway. In the context of apoptosis, the sustained activation of ERK is often associated with cell survival and the inhibition of pro-apoptotic signals.
Figure 1: this compound activates the pro-survival MEK/ERK signaling pathway.
JNK and p38 MAPK Pathways
The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are typically activated in response to cellular stress, such as inflammation, oxidative stress, and DNA damage. Prolonged activation of these pathways is often linked to the induction of apoptosis. In certain cellular contexts, this compound can contribute to the activation of JNK and p38 MAPK, thereby promoting apoptosis. These pathways can influence the expression and activity of Bcl-2 family proteins and directly phosphorylate components of the apoptotic machinery.
Figure 2: this compound can contribute to the activation of JNK and p38 MAPK pathways, leading to apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway of apoptosis is centered around the mitochondria and is tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins). This compound can influence this pathway by modulating the expression and activity of Bcl-2 family members. For instance, in pro-apoptotic scenarios, this compound can lead to the activation of Bax and Bak, which then permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, and subsequently the executioner caspase-3.
Figure 3: this compound can induce the intrinsic apoptosis pathway via mitochondrial cytochrome c release.
Extrinsic (Death Receptor) Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. While direct activation of the extrinsic pathway by this compound is less commonly reported, some studies suggest a potential cross-talk. For instance, synthetic PAF analogs have been shown to induce apoptosis in a FADD and caspase-8-dependent manner in Jurkat cells.
Quantitative Data on this compound and Apoptosis
The following tables summarize quantitative data from various studies investigating the effects of this compound and its analogs on apoptosis.
Table 1: Pro-Apoptotic Effects of PAF Analogs
| Cell Type | Compound | Concentration | Duration | Effect | Reference |
| Rabbit Corneal Epithelial (RCE) Cells | carbamyl PAF (cPAF) | Not specified | 4 hours (post UV) | Increased DAPI positive cells from 44% (UV alone) to 63% | |
| Jurkat Cells | Ino-C2-PAF | 10 µM | 72 hours | 79% of cells exhibited apoptotic DNA fragmentation | |
| Cultured Astrocytes and Oligodendrocytes | PAF | 0.02-2 µM | 72 hours | Significant cell death (P < 0.05) | |
| PAFR-/- Neurons | This compound | 0.5-1.5 µM | 24 hours | Significant concentration-dependent neuronal loss |
Table 2: Caspase Activation in Response to PAF
| Cell Type | Compound | Concentration | Duration | Effect | Reference |
| Human Corneal Epithelial (HCE) Cells | cPAF | Not specified | Post UV | Increased caspase-3 activation | |
| Cultured Astrocytes and Oligodendrocytes | PAF | 0.02-2 µM | 24, 48, 72 hours | Activation of caspase-3 | |
| PAFR-/- Neurons | This compound | 1 µM | 24 hours | Activated caspase-7 but not caspase-3 |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of this compound in apoptosis.
Assessment of Apoptosis
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTPs.
-
Protocol Outline:
-
Fix cells with paraformaldehyde.
-
Permeabilize cells with a detergent (e.g., Triton X-100).
-
Incubate cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Wash cells to remove unincorporated nucleotides.
-
Counterstain nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify fluorescently labeled apoptotic cells using fluorescence microscopy or flow cytometry.
-
2. DAPI (4',6-diamidino-2-phenylindole) Staining
-
Principle: A fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, fragmented DAPI staining.
-
Protocol Outline:
-
Fix and permeabilize cells as for TUNEL staining.
-
Incubate cells with a DAPI solution.
-
Wash cells to remove excess stain.
-
Observe nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
-
3. DNA Ladder Analysis
-
Principle: During apoptosis, endonucleases cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When separated by agarose (B213101) gel electrophoresis, this fragmented DNA appears as a characteristic "ladder."
-
Protocol Outline:
-
Lyse cells and isolate genomic DNA.
-
Quantify DNA concentration.
-
Load equal amounts of DNA onto an agarose gel.
-
Perform electrophoresis to separate DNA fragments by size.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA under UV light.
-
4. Annexin V/Propidium Iodide (PI) Staining
-
Principle: A flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Harvest and wash cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Analysis of Signaling Pathways
1. Western Blotting for Caspase Activation and Cytochrome c Release
-
Principle: Detects specific proteins in a complex mixture using antibodies. For apoptosis studies, it can be used to detect the cleavage of pro-caspases into their active forms or the presence of cytochrome c in the cytosolic fraction.
-
Protocol Outline:
-
Lyse cells and separate cytosolic and mitochondrial fractions if analyzing cytochrome c release.
-
Determine protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-cytochrome c).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Figure 4: General experimental workflow for studying this compound's role in apoptosis.
Conclusion and Future Directions
This compound is a pleiotropic lipid mediator with a complex and context-dependent role in the regulation of apoptosis. Its ability to activate both pro-survival and pro-death signaling pathways highlights the intricate nature of cellular responses to this molecule. For researchers and drug development professionals, a thorough understanding of the specific cellular and molecular context is crucial when targeting the PAF signaling axis.
Future research should focus on elucidating the precise molecular switches that determine whether this compound promotes cell survival or induces apoptosis. Investigating the interplay between PAFR and other cell surface receptors, as well as the downstream signaling crosstalk, will be critical. Furthermore, exploring the therapeutic potential of PAFR antagonists in combination with conventional pro-apoptotic cancer therapies warrants further investigation. A deeper understanding of the nuanced role of this compound in apoptosis will undoubtedly pave the way for the development of more targeted and effective therapeutic interventions for a range of human diseases.
References
C16-PAF Activation of the MAPK/ERK Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-Platelet-Activating Factor (C16-PAF) is a potent, naturally occurring phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer progression. It exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of various cell types.[1][2] A key downstream consequence of PAFR activation by this compound is the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascade.[3][4] This pathway is a central regulator of cellular processes such as proliferation, differentiation, survival, and apoptosis.[5][6] Dysregulation of the MAPK/ERK pathway is a hallmark of many diseases, including cancer, making the this compound/PAFR axis a compelling target for therapeutic intervention.[2][7]
This technical guide provides a comprehensive overview of the activation of the MAPK/ERK cascade by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the dose-dependent and time-course effects of this compound on ERK1/2 phosphorylation, a key indicator of MAPK/ERK pathway activation. The data is derived from studies on bovine neutrophils.
Table 1: Dose-Response of this compound-Induced ERK1/2 Phosphorylation in Bovine Neutrophils
| This compound Concentration (nM) | pERK1 Activation (EC₅₀ ≈ 30 nM) | pERK2 Activation (EC₅₀ ≈ 13 nM) |
| 0 | Basal Level | Basal Level |
| 1 | - | - |
| 10 | - | - |
| 30 | ~50% of Maximum | - |
| 100 | Maximum | Maximum |
| 300 | - | - |
Data adapted from a study on bovine neutrophils. The EC₅₀ values represent the concentration of this compound required to elicit half-maximal activation of ERK1 and ERK2, respectively.
Table 2: Time-Course of this compound-Induced ERK1/2 Phosphorylation in Bovine Neutrophils (100 nM this compound)
| Time (minutes) | pERK1 Activation | pERK2 Activation |
| 0 | Basal Level | Basal Level |
| 1 | Near Maximum | Near Maximum |
| 2 | Maximum | Maximum |
| 5 | Declining | Declining |
| 10 | Near Basal Level | Declining |
| 30 | Basal Level | Near Basal Level |
Data adapted from a study on bovine neutrophils, showing a rapid and transient phosphorylation of ERK1 and ERK2 upon stimulation with 100 nM this compound.
Signaling Pathway
The activation of the MAPK/ERK cascade by this compound is initiated by its binding to the PAFR. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The signal is then transduced through a series of intracellular signaling molecules, ultimately resulting in the phosphorylation and activation of ERK1/2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the activation of the MAPK/ERK cascade by this compound.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in cell lysates following this compound stimulation.[8]
1. Cell Culture and Treatment:
-
Culture cells (e.g., bovine neutrophils, HEK293, or a relevant cancer cell line) to 70-80% confluency in appropriate growth medium.
-
Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 300 nM) for different time points (e.g., 0, 1, 2, 5, 10, 30 minutes).
-
For inhibitor studies, pre-incubate cells with specific inhibitors (e.g., 10 µM U0126 for MEK, 100 nM Wortmannin for PI3K) for 30-60 minutes before this compound stimulation.
2. Cell Lysis and Protein Quantification:
-
After treatment, immediately place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
4. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane of the p-ERK antibodies by incubating with a stripping buffer.
-
Wash the membrane extensively with TBST.
-
Re-block the membrane and incubate with a primary antibody for total ERK1/2 (e.g., mouse anti-ERK1/2).
-
Repeat the secondary antibody and detection steps.
5. Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal for each sample.
MTT Cell Viability Assay
This protocol provides a method to assess the effect of this compound on cell viability and proliferation, which can be a downstream consequence of MAPK/ERK activation.[9][10][11]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the EC₅₀ or IC₅₀ value of this compound on cell viability.
In Vitro ERK Kinase Assay
This protocol describes a non-radioactive, luminescence-based assay to directly measure the kinase activity of ERK2 and its inhibition.[12][13][14]
1. Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare serial dilutions of a known ERK inhibitor (e.g., Erk2 IN-1) in DMSO for IC₅₀ determination.
-
Dilute active ERK2 enzyme to the desired concentration (e.g., 2 ng/µL) in 1X Kinase Buffer.
-
Prepare a substrate/ATP mix containing a specific ERK substrate (e.g., Myelin Basic Protein [MBP]) and ATP in 1X Kinase Buffer.
2. Kinase Reaction:
-
In a 384-well plate, add the serially diluted inhibitor or DMSO (control).
-
Add the diluted ERK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This typically involves two steps:
-
First, add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Second, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound is a potent activator of the MAPK/ERK signaling cascade, a pathway with profound implications for cell fate and disease. This technical guide provides a foundational understanding of this activation process, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. The provided methodologies for Western blotting, cell viability assays, and in vitro kinase assays offer a robust toolkit for researchers investigating the intricate signaling networks governed by this compound and for professionals in drug development targeting the PAFR-MAPK/ERK axis for therapeutic benefit. Further research across a broader range of cell types will continue to elucidate the context-dependent nuances of this compound-mediated signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Platelet-activating factor receptor activation promotes prostate cancer cell growth, invasion and metastasis via ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. PAF-Mediated MAPK Signaling Hyperactivation via LAMTOR3 Induces Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. In vitro kinase assay [protocols.io]
Endogenous Production of C16-PAF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The most abundant and biologically active form is C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). Its production is tightly regulated through two primary biosynthetic pathways: the remodeling and the de novo pathways. Understanding the intricate mechanisms of this compound synthesis is paramount for the development of novel therapeutic strategies targeting PAF-related diseases. This technical guide provides a comprehensive overview of the core aspects of endogenous this compound production, detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its biological context.
Biosynthetic Pathways of this compound
The endogenous synthesis of this compound is accomplished through two distinct metabolic routes: the remodeling pathway, which is primarily activated during inflammatory responses, and the de novo pathway, which is thought to maintain physiological levels of PAF.[1][2]
The Remodeling Pathway
The remodeling pathway is the principal route for the rapid production of PAF in response to inflammatory stimuli.[3] It involves the modification of pre-existing membrane ether-linked phospholipids (B1166683), specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. This pathway consists of a two-step enzymatic reaction.
-
Formation of Lyso-PAF: The first and rate-limiting step is the hydrolysis of the fatty acid at the sn-2 position of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine by phospholipase A2 (PLA2), yielding 1-O-alkyl-sn-glycero-3-phosphocholine (lyso-PAF) and a free fatty acid, often arachidonic acid, which is a precursor for eicosanoid synthesis.[1]
-
Acetylation of Lyso-PAF: The subsequent step involves the acetylation of lyso-PAF at the sn-2 position by acetyl-CoA:lyso-PAF acetyltransferase (LPCAT) to form PAF.[1] There are two key enzymes with this activity, LPCAT1 and LPCAT2.[4] LPCAT2 is considered the primary enzyme responsible for PAF production during inflammation.[4]
The enzymes of the remodeling pathway exhibit distinct subcellular localizations. The precursor phospholipid, 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, is primarily located in the plasma membrane, while the acetyltransferase is found in the endoplasmic reticulum.[1] This spatial separation underscores the critical role of intracellular PLA2 in making lyso-PAF available to LPCAT for PAF synthesis.
The De Novo Pathway
The de novo pathway is responsible for the constitutive, low-level synthesis of PAF required for normal physiological functions.[1][2] This pathway synthesizes PAF from simpler precursor molecules in a three-step process:
-
Acetylation of 1-O-Alkyl-2-lyso-sn-glycero-3-phosphate: The first step involves the transfer of an acetyl group from acetyl-CoA to 1-O-alkyl-2-lyso-sn-glycero-3-phosphate by an acetyltransferase, which is distinct from the one in the remodeling pathway, to form 1-O-alkyl-2-acetyl-sn-glycero-3-phosphate.[1]
-
Dephosphorylation: The resulting product is then dephosphorylated by a phosphohydrolase to yield 1-O-alkyl-2-acetyl-sn-glycerol.[1]
-
Choline Phosphorylation: In the final step, a phosphocholine (B91661) group is transferred from CDP-choline to 1-O-alkyl-2-acetyl-sn-glycerol by a specific cholinephosphotransferase to produce this compound.[1]
Key Enzymes in this compound Biosynthesis
The synthesis of this compound is orchestrated by a series of specific enzymes whose activity is tightly regulated.
Enzymes of the Remodeling Pathway
| Enzyme | Function | Subcellular Localization | Regulation |
| Phospholipase A2 (PLA2) | Hydrolyzes the sn-2 acyl chain of ether phospholipids to produce lyso-PAF. | Cytosol, associated with membranes upon activation. | Activated by increased intracellular Ca2+ concentrations and phosphorylation by MAPKs. |
| LPCAT1 | Acetylates lyso-PAF to form PAF. Also involved in lung surfactant production.[4][5] | Endoplasmic Reticulum, Lipid Droplets.[6] | Constitutively expressed. |
| LPCAT2 | Primary enzyme for PAF synthesis during inflammation.[4] | Endoplasmic Reticulum, Lipid Droplets.[6] | Upregulated by inflammatory stimuli (e.g., LPS). Activity is enhanced by phosphorylation.[7] |
Enzymes of the De Novo Pathway
| Enzyme | Function |
| Acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphate Acetyltransferase | Acetylates the lyso-precursor. |
| 1-Alkyl-2-acetyl-sn-glycero-3-phosphate Phosphohydrolase | Removes the phosphate (B84403) group. |
| CDP-choline:1-alkyl-2-acetyl-sn-glycerol Cholinephosphotransferase | Adds the phosphocholine headgroup. |
Quantitative Production of this compound
The amount of this compound produced varies significantly depending on the cell type and the nature of the stimulus. Inflammatory cells are potent producers of this compound.
| Cell Type | Stimulus | This compound Produced (pg/10^6 cells) | Reference |
| Human Eosinophils | A23187 (Calcium Ionophore) | ~1000 | [8] |
| Human Eosinophils | fMLP | ~10 | [8] |
| Human Neutrophils | A23187 (Calcium Ionophore) | Predominantly C16:0 PAF produced | [6] |
| Human Monocytes | A23187 (Calcium Ionophore) | Data not specified | [9] |
| Human Monocytes | LPS | Data not specified | [9] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound from biological samples.
4.1.1. Sample Preparation (from cell culture)
-
Cell Stimulation: Culture inflammatory cells (e.g., neutrophils, macrophages) to the desired density. Stimulate with agonists such as LPS, fMLP, or calcium ionophore A23187 for the appropriate time.
-
Lipid Extraction:
-
Terminate the reaction by adding two volumes of ice-cold methanol.
-
Add an internal standard (e.g., d4-C16-PAF) to each sample for accurate quantification.
-
Perform a Bligh-Dyer extraction by adding one volume of chloroform (B151607) and one volume of water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Concentration: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of water and methanol/acetonitrile containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The transition for this compound is typically m/z 524.4 -> 184.1 (corresponding to the precursor ion and the phosphocholine fragment).[10]
LPCAT Acetyltransferase Assay
This assay measures the activity of LPCAT enzymes by quantifying the formation of radiolabeled PAF.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), CaCl2, and a known concentration of the substrate, 1-O-alkyl-sn-glycero-3-phosphocholine (lyso-PAF).
-
Enzyme Source: Use cell lysates or microsomal fractions containing LPCAT enzymes.
-
Initiation: Start the reaction by adding [3H]acetyl-CoA.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination and Extraction: Stop the reaction by adding chloroform/methanol. Extract the lipids as described in the LC-MS/MS protocol.
-
Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled PAF formed using a scintillation counter.
Signaling Pathways and Visualizations
This compound exerts its biological effects by binding to a specific G protein-coupled receptor, the PAF receptor (PAFR).[11] This interaction initiates a cascade of intracellular signaling events.
This compound Biosynthetic Pathways
This compound Receptor Signaling
Conclusion
The endogenous production of this compound is a complex and highly regulated process central to many aspects of health and disease. The dual biosynthetic pathways, remodeling and de novo, allow for both rapid, stimulus-induced production and the maintenance of physiological homeostasis. A thorough understanding of the enzymes, their regulation, and the resulting signaling cascades is essential for researchers and drug development professionals. The methodologies and data presented in this guide offer a foundational resource for the continued investigation of this compound and the development of targeted therapeutics for inflammatory and thrombotic disorders.
References
- 1. Rapid Production of Platelet-activating Factor Is Induced by Protein Kinase Cα-mediated Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of platelet-activating factor in glandular gastric mucosa. Evidence for the involvement of the 'de novo' pathway and modulation by fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mapping Post-Translational Modifications of de Novo Purine Biosynthetic Enzymes: Implications for Pathway Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAF (C16) | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 7. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of platelet-activating factor synthesized by normal and granulocyte-macrophage colony-stimulating factor-primed human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Different Sample Processing Protocols for MALDI Imaging Mass Spectrometry Analysis of Formalin-Fixed Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Discovery and History of C16-PAF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. The most common and biologically active form of PAF is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, commonly referred to as C16-PAF. Its discovery and structural elucidation in the 1970s marked a significant milestone in the field of lipid signaling, revealing a novel class of bioactive molecules. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies that were instrumental in the characterization of this compound.
The Discovery of a Potent Biological Mediator
The journey to uncover the identity of this compound began with independent observations of a substance with potent biological activity in the late 1960s and early 1970s.
-
Early Observations (Late 1960s): Researchers Barbaro and Zvaifler first described a substance that could induce histamine (B1213489) release from rabbit platelets in the context of passive cutaneous anaphylaxis.[1][2][3] Shortly after, Henson reported a "soluble factor" released from leukocytes that also triggered the release of vasoactive amines from platelets.[1][2][3] Further evidence came from Siraganuan and Osler, who observed a diluted substance capable of causing platelet activation.[1][2][3]
-
Coining the Term "Platelet-Activating Factor" (1972): The term "Platelet-Activating Factor" (PAF) was officially coined in 1972 by Jacques Benveniste, Henson, and Cochrane.[1][2][3] Their work demonstrated that this factor, released from basophils, could induce platelet aggregation and the release of their contents.
-
Initial Characterization: Early studies by Benveniste and colleagues revealed that PAF was a lipid-like molecule that could bind to albumin.[1] Through experiments involving thin-layer chromatography, they determined its migration pattern to be between lysolecithin and sphingomyelin.[1] Furthermore, its susceptibility to certain phospholipases (PLA₂, PLC, and PLD) but resistance to others (sphingomyelinase C and PLA₁) strongly suggested a phospholipid structure.[1]
Structural Elucidation of this compound
The definitive structure of PAF was unveiled in 1979 by two independent research groups, a landmark achievement that opened the door to a deeper understanding of its function.
-
Demopoulos, Pinckard, and Hanahan's Contribution: In 1979, Constantinos A. Demopoulos, R. Neal Pinckard, and Donald J. Hanahan published the structure of PAF as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.[1] They also accomplished the first chemical synthesis of this molecule, which they named acetyl-glyceryl-ether-phosphorylcholine (AGEPC).[1] The synthesized this compound exhibited biological activities indistinguishable from the naturally occurring substance, confirming its structure.
-
Confirmation by Mass Spectrometry: The proposed structure was subsequently confirmed using mass spectrometry, providing unequivocal evidence for the molecular composition and arrangement of this compound.
Biological Activities and Quantitative Data
This compound is a highly potent molecule with a wide range of biological effects. Its activity is often observed at nanomolar to picomolar concentrations.
| Biological Activity | Cell Type/System | Effective Concentration | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | Threshold dose: ~100 nM; Dose-dependent aggregation: 50 nM - 14 µM | [4] |
| Neutrophil Chemotaxis | Polymorphonuclear Neutrophils | Potent chemoattractant | [5][6][7][8] |
| Increased Vascular Permeability | In vivo (animal models) | Induces increased permeability | [5][6][7][8] |
| Neuronal Loss | PAFR-deficient neuronal cultures | 0.5-1.5 µM (for 24 hours) | [9] |
| Caspase 7 Activation | PAFR-deficient neurons | 1 µM (for 24 hours) | [9] |
| Inhibition of Mycobacterial Growth | M. smegmatis and M. bovis BCG | 1-25 µg/ml (6, 12, 24 h) | [9] |
Experimental Protocols
The discovery and characterization of this compound were underpinned by a series of key experimental techniques.
Platelet Aggregation Assay
This assay was fundamental in the initial discovery and biological characterization of PAF.
Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist like this compound. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
Detailed Methodology:
-
Blood Collection and PRP Preparation:
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Carefully collect the PRP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a magnetic stir bar.
-
Establish a baseline (0% aggregation) with the PRP alone and a maximum (100% aggregation) with PPP.
-
Add a known concentration of this compound to the PRP and record the change in light transmission over time. The extent of aggregation is expressed as the maximum percentage change in light transmission.
-
Thin-Layer Chromatography (TLC) for Phospholipid Separation
TLC was crucial in the initial efforts to purify and characterize the lipid nature of PAF.
Principle: TLC separates molecules based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. The separation depends on the polarity of the molecules.
Detailed Methodology:
-
Plate Preparation:
-
Use a pre-coated silica gel TLC plate.
-
With a pencil, gently draw a starting line about 1.5-2 cm from the bottom of the plate.
-
-
Sample Application:
-
Dissolve the lipid extract containing PAF in a volatile organic solvent (e.g., chloroform/methanol).
-
Using a capillary tube or a microsyringe, carefully spot a small volume of the sample onto the starting line. Allow the solvent to evaporate completely.
-
-
Development:
-
Prepare a suitable mobile phase (solvent system) in a developing chamber. A common system for phospholipids (B1166683) is chloroform:methanol:water in various ratios.
-
Place the TLC plate in the chamber, ensuring that the solvent level is below the starting line.
-
Seal the chamber and allow the solvent to ascend the plate by capillary action until it reaches near the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the separated lipid spots using a suitable method, such as iodine vapor, or specific stains for phospholipids (e.g., molybdenum blue). The position of the spots is characterized by their retention factor (Rf) value.
-
Mass Spectrometry for Structural Elucidation
Mass spectrometry was the definitive technique used to confirm the exact molecular structure of this compound.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, the molecule is ionized and then fragmented. The pattern of fragment ions provides detailed information about the molecule's structure.
Detailed Methodology:
-
Sample Preparation:
-
Purify the this compound sample to a high degree using techniques like HPLC.
-
-
Ionization:
-
Introduce the purified sample into the mass spectrometer.
-
Ionize the sample using a suitable technique, such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), which are "soft" ionization methods that minimize fragmentation during the initial ionization process.
-
-
Mass Analysis:
-
Measure the m/z of the molecular ion to determine the exact molecular weight of the compound.
-
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
Select the molecular ion of this compound.
-
Induce fragmentation of the selected ion through collision-induced dissociation (CID).
-
Analyze the m/z of the resulting fragment ions.
-
The fragmentation pattern will reveal the presence of the phosphocholine (B91661) headgroup, the acetyl group at the sn-2 position, and the C16 alkyl ether linkage at the sn-1 position, thus confirming the complete structure.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by binding to a specific G protein-coupled receptor, the PAF receptor (PAFR). This binding initiates a cascade of intracellular signaling events.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Elucidation of the primary structures of proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 7. rndsystems.com [rndsystems.com]
- 8. PAF (C16) | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for C16-PAF In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and signal transduction. C16-PAF, a common isoform of PAF, exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2] The activation of PAFR triggers a cascade of intracellular signaling events, making it a crucial target for drug discovery and development. These application notes provide detailed protocols for in vitro cell-based assays to quantify the activity of this compound and to screen for potential modulators of the PAFR signaling pathway.
This compound Signaling Pathway
This compound initiates its biological effects by binding to the seven-transmembrane PAF receptor.[3] This receptor is primarily coupled to Gq and Gi proteins.[1][4][5] Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[6][7] The subsequent increase in cytosolic calcium and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses. Additionally, the PAFR can couple to Gi proteins, which are involved in processes such as chemotaxis.[4] The pathway is also known to activate the MAPK/ERK signaling cascade.[2]
Caption: this compound Signaling Pathway.
Data Presentation
The following table summarizes quantitative data for this compound and related antagonists in various cell-based assays. This data is essential for experimental design, including the selection of appropriate cell lines and concentration ranges for test compounds.
| Cell Line | Assay Type | Ligand/Antagonist | Parameter | Value | Reference |
| Bovine Cerebral Microvascular Endothelial (CME) | Intracellular Calcium ([Ca2+]i) Mobilization | PAF | EC50 | 4.75 nM | [6] |
| Bovine Cerebral Microvascular Endothelial (CME) | Inositol Triphosphate (IP3) Formation | PAF | EC50 | 12.4 nM | [6] |
| Bovine Cerebral Microvascular Endothelial (CME) | [Ca2+]i Mobilization Inhibition | WEB 2086 | IC50 | 15.53 nM | [6] |
| Bovine Cerebral Microvascular Endothelial (CME) | IP3 Formation Inhibition | WEB 2086 | IC50 | 16.97 nM | [6] |
| Mouse Pre-implantation Embryos | Cell Proliferation | This compound | Effective Conc. | 0.5 µM | [8] |
| Cerebellar Granule Neurons (PAFR-/-) | Neuronal Loss | This compound | Effective Conc. | 0.5-1.5 µM | [2] |
Experimental Protocols
Protocol 1: this compound-Induced Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to this compound stimulation using a fluorescent calcium indicator.
Workflow Diagram
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
PAFR-expressing cell line (e.g., CHO-K1, HEK293, Raji)[9][10]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (Cayman Chemical, Tocris, or equivalent)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium)
-
Probenecid (optional, to prevent dye leakage)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with an injection module or a flow cytometer
Procedure:
-
Cell Culture and Seeding: a. Culture PAFR-expressing cells in appropriate medium at 37°C in a humidified 5% CO2 incubator. b. The day before the assay, harvest cells and seed them into a 96- or 384-well black, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer. Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters.[11] b. Remove the culture medium from the wells and wash once with Assay Buffer. c. Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[11]
-
Cell Washing: a. After incubation, gently wash the cells two to three times with Assay Buffer to remove excess dye.[12] b. Add fresh Assay Buffer to each well and incubate for an additional 10-20 minutes at room temperature to allow for complete de-esterification of the dye.
-
Assay Performance: a. Place the cell plate into the fluorescence microplate reader or flow cytometer, which has been pre-set to the correct excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4). b. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds). c. Using the instrument's injector, add varying concentrations of this compound (for EC50 determination) or a fixed concentration of this compound preceded by a test compound (for IC50 determination). d. Continue to measure the fluorescence intensity in real-time for a period sufficient to capture the peak response and subsequent decline (e.g., 60-180 seconds).
-
Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. b. For EC50 determination, plot the ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve. c. For IC50 determination, plot the percent inhibition against the logarithm of the antagonist concentration.
Protocol 2: this compound-Induced Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cells.
Workflow Diagram
Caption: Cell Proliferation Assay Workflow.
Materials:
-
PAFR-expressing cell line
-
Cell culture medium (with reduced serum, e.g., 0.5-1% FBS, for the assay)
-
This compound
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1) or cell counting equipment (e.g., hemocytometer, automated cell counter)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed the cells in a 96-well plate at a low density (e.g., 2,000-10,000 cells/well) in their normal growth medium. b. Allow cells to attach overnight.
-
Serum Starvation (Optional): a. To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
Treatment: a. Prepare serial dilutions of this compound in low-serum medium. b. Remove the starvation medium and add the medium containing the different concentrations of this compound or test compounds to the respective wells. Include a vehicle control.
-
Incubation: a. Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line.
-
Measurement of Proliferation: a. Using a colorimetric assay (e.g., MTS/WST-1): i. Add the proliferation reagent to each well according to the manufacturer's instructions. ii. Incubate for 1-4 hours. iii. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). b. Using cell counting: i. Wash the cells with PBS. ii. Detach the cells using trypsin-EDTA. iii. Neutralize the trypsin and resuspend the cells in medium. iv. Count the number of cells in each well using a hemocytometer or an automated cell counter.
-
Data Analysis: a. For colorimetric assays, subtract the background absorbance and express the data as a percentage of the control. b. For cell counting, calculate the average cell number for each treatment. c. Plot the cell proliferation percentage or cell number against the concentration of this compound to generate a dose-response curve.
Conclusion
The provided protocols for intracellular calcium mobilization and cell proliferation assays offer robust and reliable methods to study the in vitro effects of this compound. These assays are fundamental for understanding the functional consequences of PAFR activation and for the screening and characterization of novel PAFR antagonists in a drug discovery context. Careful optimization of cell density, reagent concentrations, and incubation times is crucial for obtaining reproducible and accurate results.
References
- 1. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PTAFR platelet activating factor receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet-activating factor induced calcium mobilization and phosphoinositide metabolism in cultured bovine cerebral microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exogenous platelet-activating factor stimulates cell proliferation in mouse pre-implantation embryos prior to the fourth cell cycle and shows isoform-specific stimulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 10. Role of platelet-activating factor in Chinese hamster ovary cell responses to cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: C16-PAF Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-Platelet-Activating Factor (C16-PAF), chemically known as 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine, is a potent, naturally occurring phospholipid mediator. It exerts a wide range of biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[1][2] this compound is a key player in various physiological and pathological processes, including inflammation, immune responses, and vascular permeability.[1][3] In mouse models, this compound is utilized to study the mechanisms of inflammation, endotoxic shock, allergic reactions, and other conditions where PAF is implicated.[3][4][5] These notes provide detailed protocols for the administration of this compound in various mouse models, along with data presentation guidelines and an overview of the relevant signaling pathways.
Data Presentation: Quantitative Summary of this compound Administration in Mice
The following tables summarize key quantitative data from studies involving this compound administration in mouse models.
Table 1: In Vivo Administration of this compound in Mouse Models
| Model | Mouse Strain | This compound Dose | Route of Administration | Key Findings | Reference |
| Endotoxic Shock | BALB/c | 1 - 5 µ g/mouse | Intraperitoneal (i.p.) | Significantly improved survival rate after lethal LPS challenge.[4] | [4] |
| Endotoxic Shock | BALB/c | 0.1 - 5 µ g/mouse | Intraperitoneal (i.p.) | Dose-dependent alteration of serum inflammatory cytokine levels.[4] | [4] |
| Cutaneous Inflammation | Not Specified | Not Specified | Topical | Repetitive application can suppress chronic inflammation. | [5] |
| Angiogenesis | BALB C | Not Specified | Sponge Implant | Increased blood flow and biochemical markers of angiogenesis.[6] | [6] |
Table 2: In Vitro Effects of this compound
| Cell Type | This compound Concentration | Duration | Key Findings | Reference |
| PAFR-/- Neurons | 0.5-1.5 µM | 24 hours | Concentration-dependent neuronal loss.[1] | [1] |
| PAFR-/- Neurons | 1 µM | 24 hours | Activation of caspase 7.[1] | [1] |
| Mouse Embryos (2-cell stage) | 0.5 µM | 120 hours | Significant stimulation of mean total cell number and increased zona-hatching.[7] | [7] |
| Mouse Embryos (1-cell zygotes) | 0.2 µM | 48 hours | Significant increase in mean cell number per embryo.[7] | [7] |
Experimental Protocols
Protocol 1: this compound-Induced Endotoxic Shock Model
This protocol is designed to investigate the protective effects of this compound against lipopolysaccharide (LPS)-induced endotoxic shock in mice.[4]
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
BALB/c mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent like ethanol (B145695) and further dilute in PBS containing 0.25% BSA to the desired final concentrations (e.g., ranging from 0.1 to 5 µg per 100 µL). Prepare fresh on the day of the experiment.
-
Dissolve LPS in sterile PBS to a concentration that delivers a lethal dose (e.g., 20 mg/kg) in a volume of 100-200 µL.
-
-
Animal Groups:
-
Group 1: Vehicle control (PBS with 0.25% BSA)
-
Group 2: LPS only (20 mg/kg, i.p.)
-
Group 3: LPS + this compound (e.g., 1 µ g/mouse , i.p.)
-
Group 4: LPS + this compound (e.g., 2.5 µ g/mouse , i.p.)
-
Group 5: LPS + this compound (e.g., 5 µ g/mouse , i.p.)
-
-
Administration:
-
Administer the appropriate dose of this compound or vehicle intraperitoneally to the mice.
-
Immediately following the this compound administration, inject LPS intraperitoneally.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the survival of the mice for at least 6 days.[4]
-
For mechanistic studies, blood can be collected at specific time points (e.g., 2 and 6 hours post-injection) to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12, IFN-γ) by ELISA.[4]
-
At the end of the experiment, organs such as the lung and liver can be harvested for histological examination to assess polymorphonuclear neutrophil (PMN) infiltration.[4]
-
Experimental workflow for the this compound endotoxic shock model.
Protocol 2: this compound-Induced Ear Edema Model
This protocol is used to assess the pro-inflammatory effects of this compound by inducing ear edema, a common model for acute inflammation.
Materials:
-
This compound
-
Acetone (B3395972) (as a vehicle)
-
Male mice (e.g., CD-1 or BALB/c)
-
Micropipette
-
Punch biopsy tool or micrometer for measuring ear thickness
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in acetone to the desired concentration (e.g., 1-10 µg per 20 µL).
-
-
Administration:
-
Lightly anesthetize the mice.
-
Apply 20 µL of the this compound solution (or acetone vehicle for the control group) to the inner and outer surfaces of one ear.
-
-
Measurement of Edema:
-
Measure the thickness of both ears using a micrometer at various time points after application (e.g., 1, 2, 4, 6, and 24 hours).
-
Alternatively, at a specific time point (e.g., 6 hours), euthanize the mice and use a punch biopsy tool to collect a standard-sized disc from both the treated and untreated ears. Weigh the ear punches to determine the increase in weight due to edema.
-
-
Biochemical Analysis (Optional):
-
Homogenize the ear tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[8]
-
Signaling Pathways
This compound mediates its effects primarily through the PAF receptor (PAFR).[1] Binding of this compound to this G-protein coupled receptor initiates several intracellular signaling cascades.
Key Signaling Events:
-
MAPK/ERK Pathway: this compound is a potent activator of the MAPK and MEK/ERK signaling pathways, which are crucial for cell proliferation, differentiation, and survival.[1]
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is often involved in cell survival and anti-apoptotic effects.
-
NF-κB Pathway: The activation of the NF-κB pathway is a central mechanism for the pro-inflammatory actions of PAF, leading to the transcription of various inflammatory genes, including cytokines and chemokines.[9]
-
Calcium Mobilization: PAFR activation leads to the turnover of phosphatidylinositol and a subsequent increase in intracellular calcium concentration, which acts as a second messenger for various cellular responses.[2]
This compound signaling pathway overview.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The Novel Role of Platelet-Activating Factor in Protecting Mice against Lipopolysaccharide-Induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of the platelet activating factor receptor in mice augments PMA-induced inflammation and cutaneous chemical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of platelet activating factor (PAF) and other vasoconstrictors on a model of angiogenesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exogenous platelet-activating factor stimulates cell proliferation in mouse pre-implantation embryos prior to the fourth cell cycle and shows isoform-specific stimulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of PAF-antagonists in mouse ear oedema induced by several inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and neuronal differentiation.[1][2] C16-PAF, with a 16-carbon alkyl chain at the sn-1 position, is a predominant and highly active molecular species.[2] Accurate quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of targeted therapeutics. However, analysis is challenging due to its low endogenous concentrations and the presence of isobaric interfering species, such as lysophosphatidylcholines (lyso-PC).[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the specific and sensitive quantification of PAF isoforms, overcoming the limitations of methods like ELISA which cannot distinguish between different PAF species. This document provides detailed protocols for the robust quantification of this compound from biological samples using LC-MS/MS.
This compound Signaling Pathway
This compound exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events, leading to various cellular responses. The binding of PAF to PAFR activates G-proteins, which in turn stimulate downstream pathways, including the MAPK/ERK pathway, leading to cellular activation, inflammation, and anti-apoptotic effects.
Caption: this compound binds to its receptor (PAFR), initiating downstream signaling cascades.
Experimental Workflow for this compound Quantification
The overall workflow for quantifying this compound involves several key stages, from sample collection to data analysis. Proper sample preparation is critical to remove interfering substances and concentrate the analyte for sensitive detection by the mass spectrometer.
Caption: Workflow for quantitative analysis of this compound from biological samples.
Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade methanol, water, acetonitrile, isopropanol, and methyl tert-butyl ether (MTBE).
-
Standards: this compound and stable isotope-labeled internal standard (e.g., 1-O-hexadecyl-d3-2-acetyl-sn-glycero-3-phosphocholine, d3-C16-PAF).
-
Reagents: Ammonium acetate (B1210297), formic acid.
-
Equipment: Centrifuge, nitrogen evaporator, vortex mixer, autosampler vials (glass recommended), LC-MS/MS system.
Sample Preparation: Lipid Extraction
This protocol is adapted from a biphasic solvent extraction method for plasma lipids.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 10 µL of the biological sample (e.g., blood plasma).
-
Internal Standard: Add the internal standard (d3-C16-PAF) to the sample to account for sample loss during preparation and for accurate quantification.
-
Methanol Addition: Add 225 µL of cold methanol, vortex for 10 seconds.
-
MTBE Addition: Add 750 µL of cold MTBE, vortex for 10 seconds, and shake for 6 minutes at 4°C.
-
Phase Separation: Add 188 µL of LC/MS-grade water to induce phase separation. Centrifuge at 14,000 rpm for 2 minutes.
-
Collection: Carefully collect the upper organic layer, which contains the lipids, and transfer to a new tube.
-
Evaporation: Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 90:10 methanol/water with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis Protocol
Quantification of this compound is complicated by the isobaric lipid 18:0 lyso-PC, as both can produce a characteristic fragment ion at m/z 184 in positive ion mode. To ensure specificity, two primary methods are recommended:
-
Method A (Positive Ion Mode): Uses a secondary fragment ion (m/z 104), which is characteristic of lyso-PC but nearly absent for PAF, to confirm identity.
-
Method B (Negative Ion Mode): Exploits a unique product ion from the acetate adduct of PAF, which is not present for lyso-PC, providing high specificity.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5-10 µL |
| Gradient | Linear gradient from ~40% B to 100% B over 10 minutes, hold, and re-equilibrate. |
Mass Spectrometry (MS) Parameters:
The analysis should be performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
| Parameter | Method A (Positive ESI) | Method B (Negative ESI) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Negative |
| Precursor Ion (this compound) | [M+H]⁺, m/z 524.4 | [M+CH₃COO]⁻, m/z 582.5 |
| Precursor Ion (d3-IS) | [M+H]⁺, m/z 527.4 | [M+CH₃COO]⁻, m/z 585.5 |
| Product Ion (this compound) | m/z 184.1 (Quantifier), m/z 104.1 (Qualifier for lyso-PC) | m/z 466.4 (Quantifier) |
| Product Ion (d3-IS) | m/z 185.1 | m/z 469.4 |
| Collision Energy | Optimize for specific instrument | Optimize for specific instrument |
| Capillary Voltage | ~3.0 kV | ~3.0 kV |
Data Presentation
Summary of Mass Transitions for this compound Quantification
The following table summarizes the key mass-to-charge ratios for setting up SRM/MRM experiments.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| This compound | Positive | 524.4 | 184.1 | Primary quantifier; subject to lyso-PC interference. |
| 18:0 lyso-PC | Positive | 524.4 | 184.1 / 104.1 | Isobaric interferent; m/z 104 is a characteristic fragment. |
| d3-C16-PAF (IS) | Positive | 527.4 | 185.1 | Stable isotope-labeled internal standard. |
| This compound | Negative | 582.5 | 466.4 | Specific transition, avoids lyso-PC interference. |
| d3-C16-PAF (IS) | Negative | 585.5 | 469.4 | Internal standard for negative mode. |
Reported Quantitative Data for this compound
This table presents a summary of reported detection limits and concentrations of this compound in biological samples from various studies.
| Analytical Method | Matrix | Reported Concentration / Detection Limit | Reference |
| LC-ESI-MS/MS | PC12 Cells | Limit of detection: 2 pg | |
| FAB-MS/MS | Human Neutrophils (stimulated) | 7-17 ng / 10⁶ cells | |
| LC-ESI-MS/MS (Negative Ion) | Human Neutrophils (unstimulated) | 90 fmol / million cells | |
| LC-ESI-MS/MS (Negative Ion) | Human Neutrophils (A23187 stimulated) | 21,921 fmol / million cells | |
| LC-ESI-MS/MS (Negative Ion) | Instrument | Limit of detection: 100 fmol |
References
Application Notes and Protocols for C16-Platelet-Activating Factor (C16-PAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-Platelet-Activating Factor (C16-PAF) is a potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and intracellular signaling.[1] As a specific ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR), this compound triggers a cascade of downstream signaling events, making it a critical tool for research in thrombosis, immunology, and oncology.[2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common experimental settings.
Chemical Properties and Solubility
This compound, also known as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a well-characterized lipid molecule.[1] For experimental consistency, it is crucial to understand its solubility in various solvents.
| Solvent | Maximum Concentration | Reference |
| Water | 30 mg/mL (57.29 mM) | [1] |
| Ethanol (B145695) | 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (19.10 mM) | [1][4] |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 25 mg/mL | [1] |
Note: The molecular weight of this compound is 523.7 g/mol .[1] Solubility can be enhanced by sonication.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be stored and diluted for various experimental applications.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Ethanol or DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 19.1 mM in DMSO).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] When stored at -80°C, please use it within 6 months. When stored at -20°C, use within 1 month.[5] It is recommended to store the solution under an inert gas like nitrogen or argon to prevent oxidation.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and organic solvents.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Protocol 2: Platelet Aggregation Assay
This protocol describes the use of this compound to induce platelet aggregation in platelet-rich plasma (PRP), a standard method for assessing platelet function.
Materials:
-
This compound stock solution (from Protocol 1)
-
Bovine Serum Albumin (BSA)-saline solution (2.5 mg/mL BSA in 0.9% saline)
-
Platelet-Rich Plasma (PRP), freshly prepared
-
Platelet-Poor Plasma (PPP), for blanking the aggregometer
-
Aggregometer and cuvettes with stir bars
-
Calibrated pipettes
Procedure:
-
Prepare Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in BSA-saline to prepare working solutions. The final concentration in the cuvette typically ranges from 2.6 x 10⁻⁸ to 2.6 x 10⁻⁵ M.[6]
-
-
Prepare Platelet Samples:
-
Prepare PRP and PPP from fresh human or animal blood according to standard laboratory procedures.
-
-
Perform Aggregometry:
-
Pre-warm the PRP aliquots in the aggregometer cuvettes at 37°C for 5-10 minutes.
-
Calibrate the aggregometer using PPP as the 100% aggregation blank and PRP as the 0% aggregation baseline.
-
Add a small volume of the this compound working solution to the PRP-containing cuvette to initiate aggregation. The final concentration of PAF in the cuvette should be within the desired range.
-
Record the change in light transmittance for a set period (typically 5-10 minutes) to measure the extent of platelet aggregation.
-
Test a range of this compound concentrations to generate a dose-response curve.
-
Protocol 3: Cell Stimulation for MAPK/ERK Pathway Analysis
This protocol details the stimulation of cultured cells with this compound to analyze the activation of the MAPK/ERK signaling pathway via Western blotting for phosphorylated ERK (p-ERK).
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell line expressing PAFR (e.g., HEK293, CHO, or specific immune cell lines)
-
Cell culture medium (serum-free for stimulation)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.[7]
-
-
Prepare this compound Working Solutions:
-
Dilute the this compound stock solution in serum-free medium to achieve the desired final concentrations for stimulation (e.g., 0.5-1.5 µM).[5]
-
-
Cell Stimulation:
-
Remove the serum-free medium and add the this compound working solutions to the cells.
-
Incubate for the desired time points (e.g., 2, 5, 10, 30 minutes) at 37°C. A time-course experiment is recommended to determine the peak of ERK phosphorylation.[8]
-
-
Cell Lysis:
-
After stimulation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting according to standard protocols to detect p-ERK1/2 and total ERK1/2.
-
This compound Signaling Pathway
This compound activates its receptor, PAFR, which can couple to different G-protein subtypes, primarily Gq and Gi, to initiate downstream signaling cascades.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G alpha (q) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Reactome | G alpha (i) signalling events [reactome.org]
Application Notes and Protocols for Western Blot Analysis of C16-PAF Induced Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
C16-Platelet-Activating Factor (C16-PAF) is a potent, naturally occurring phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune responses, and angiogenesis.[1][2] It exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[3] Upon activation, the PAFR initiates a cascade of intracellular signaling events, leading to the phosphorylation and activation of numerous downstream protein kinases.
Key signaling pathways activated by this compound include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, involving Extracellular signal-regulated kinase (ERK) and p38 MAPK.[3][4] The phosphorylation of these kinases is a critical event in signal transduction, regulating cellular processes such as cell proliferation, differentiation, apoptosis, and inflammatory responses.[5] Therefore, the analysis of this compound-induced protein phosphorylation is essential for understanding its biological functions and for the development of therapeutic agents targeting PAFR signaling.
Western blotting is a widely used and powerful technique to detect and quantify the phosphorylation status of specific proteins. This document provides detailed application notes and protocols for the analysis of this compound-induced phosphorylation of key signaling proteins, including ERK1/2, Akt, and p38 MAPK, using Western blotting.
Data Presentation
The following tables summarize representative quantitative data on the phosphorylation of key signaling molecules in response to this compound stimulation. The data is compiled from studies on bovine neutrophils and serves as a reference for expected outcomes. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: this compound Induced ERK1/2 Phosphorylation in Bovine Neutrophils [4]
| This compound Concentration (nM) | Stimulation Time | Phospho-ERK1 (Fold Change vs. Control) | Phospho-ERK2 (Fold Change vs. Control) |
| 100 | 2 min | ~4.5 | ~6.0 |
| EC50 | 2 min | 30 nM (for pERK1) | 13 nM (for pERK2) |
Table 2: Time Course of this compound (100 nM) Induced ERK1/2 Phosphorylation in Bovine Neutrophils [4]
| Stimulation Time | Phospho-ERK1 (Fold Change vs. 0 min) | Phospho-ERK2 (Fold Change vs. 0 min) |
| 1-2 min | Peak Activation | Peak Activation |
| 10 min | Decreased to near basal | - |
| 30 min | - | Decreased to basal |
Table 3: this compound Induced Akt (PKB) Phosphorylation in Bovine Neutrophils [4]
| This compound Concentration (nM) | Stimulation Time | Phospho-Akt (Ser473) (Fold Change vs. Control) |
| 100 | 2 min | Significant Increase |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling cascade leading to the phosphorylation of ERK, Akt, and p38, and the general workflow for Western blot analysis of these phosphorylation events.
Caption: this compound signaling pathway.
Caption: Western blot workflow.
Experimental Protocols
Cell Culture and this compound Stimulation
-
Cell Culture: Culture your cells of interest (e.g., neutrophils, macrophages, or other PAFR-expressing cell lines) in the appropriate medium and conditions until they reach approximately 80-90% confluency.
-
Serum Starvation: To reduce basal phosphorylation levels, aspirate the growth medium, wash the cells with phosphate-buffered saline (PBS), and replace it with a serum-free or low-serum medium for 4-16 hours prior to stimulation.
-
This compound Stimulation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Dilute the this compound stock solution in serum-free medium to the desired final concentrations. For a dose-response experiment, a range of 1 nM to 1 µM is recommended. A concentration of 100 nM is often effective for inducing a robust phosphorylation response.[4][6]
-
For a time-course experiment, stimulate the cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 1, 2, 5, 10, 30 minutes). Peak phosphorylation of ERK and Akt is often observed within 1-5 minutes.[4]
-
Include an unstimulated control (vehicle only) for comparison.
-
-
Termination of Stimulation: After the desired stimulation time, immediately place the culture dish on ice and aspirate the medium. Wash the cells twice with ice-cold PBS to stop the reaction.
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. Radioimmunoprecipitation assay (RIPA) buffer is recommended for efficient extraction of cytoplasmic and membrane-bound proteins.
RIPA Buffer Recipe (100 mL): [7][8]
-
50 mM Tris-HCl, pH 7.4-8.0
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
Immediately before use, add:
-
Protease Inhibitor Cocktail (e.g., 1 mM PMSF, 5 µg/mL aprotinin, 5 µg/mL leupeptin)
-
Phosphatase Inhibitor Cocktail (e.g., 1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride)
-
-
Cell Lysis:
-
Add ice-cold RIPA buffer to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% or 12%).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Use phospho-specific antibodies to detect the phosphorylated form of the target protein. (See Table 4 for recommended antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with an antibody against the total (non-phosphorylated) form of the protein of interest.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Supplier | Catalog Number (Example) |
| Phospho-ERK1/2 | Thr202/Tyr204 | Cell Signaling Technology | #4370 |
| Total ERK1/2 | Cell Signaling Technology | #4695 | |
| Phospho-Akt | Ser473 | Cell Signaling Technology | #4060 |
| Phospho-Akt | Thr308 | Cell Signaling Technology | #13038 |
| Total Akt | Cell Signaling Technology | #4691 | |
| Phospho-p38 MAPK | Thr180/Tyr182 | Cell Signaling Technology | #4511 |
| Total p38 MAPK | Cell Signaling Technology | #8690 |
Note: The listed catalog numbers are examples and researchers should validate the antibodies for their specific experimental setup.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High Background | - Insufficient blocking- Blocking with milk- Antibody concentration too high | - Increase blocking time- Use 5% BSA in TBST for blocking- Optimize primary and secondary antibody concentrations |
| Weak or No Signal | - Low protein phosphorylation- Inactive this compound- Insufficient protein loading- Inefficient antibody | - Optimize this compound concentration and stimulation time- Use fresh this compound stock- Load more protein (30-50 µg)- Use a validated antibody |
| Multiple Bands | - Non-specific antibody binding- Protein degradation | - Optimize antibody dilution- Use fresh lysis buffer with protease inhibitors |
| Inconsistent Results | - Variation in cell culture conditions- Inconsistent timing of stimulation | - Maintain consistent cell density and passage number- Ensure precise timing for cell stimulation and lysis |
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. PAF | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 8. nsjbio.com [nsjbio.com]
C16-PAF: A Potent Tool for Investigating Vascular Permeability
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Carbamy-platelet-activating factor (C16-PAF), a metabolically stable analog of platelet-activating factor (PAF), is a powerful phospholipid mediator extensively utilized in research to study vascular permeability.[1][2] Its primary mechanism of action involves binding to the PAF G-protein-coupled receptor (PAFR), initiating a cascade of intracellular signaling events that lead to a transient increase in the permeability of the endothelial barrier.[1][2] This makes this compound an invaluable tool for scientists in academia and the pharmaceutical industry investigating inflammatory processes, edema formation, and for screening potential therapeutic agents aimed at modulating vascular barrier function.[3][4]
This compound induces a dose-dependent increase in vascular permeability, allowing for the extravasation of plasma proteins and fluids into the surrounding tissues.[5] This effect is rapid, typically observed within minutes of administration, and is reversible.[5][6] The robust and reproducible nature of this compound-induced permeability makes it a standard agent in various in vitro and in vivo experimental models.
Mechanism of Action
This compound exerts its effects on vascular permeability primarily through its interaction with endothelial cells. The binding of this compound to its receptor (PAFR) on the endothelial cell surface triggers a series of downstream signaling events.[1][2] This includes the activation of the MAPK/ERK and MEK/ERK pathways.[1][2] Activation of these pathways is associated with cytoskeletal rearrangement, alterations in cell-cell junctions (adherens and tight junctions), and ultimately, the formation of intercellular gaps, which increases the permeability of the endothelial monolayer.[7]
The signaling cascade initiated by this compound can also involve the production of other inflammatory mediators, further amplifying the vascular permeability response.[8] Understanding this signaling pathway is crucial for identifying potential targets for therapeutic intervention in diseases characterized by excessive vascular leakage.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on vascular permeability. These values can serve as a starting point for experimental design.
Table 1: In Vivo Studies - this compound Dose and Effect on Vascular Permeability
| Animal Model | Administration Route | This compound Dose | Observed Effect | Reference |
| Rat | Intravenous (IV) | 6 µg/kg | 7-fold increase in tracheal dye content. | [6] |
| Rat | Intravenous (IV) | 0.1 - 5.0 µg/kg | Dose-dependent increase in Evans blue extravasation in various tissues. | [9] |
| Rat | Intravenous (IV) | 0.01 mg/kg | Increased brain concentration of sodium fluorescein (B123965) and Evans Blue. | [10] |
| Guinea Pig | Intrajugular | Dose-dependent | Increased extravasation of 125I-albumin, LDL, and VLDL. | [5] |
| Dog | Intradermal (ID) | 5 µ g/site | Induction of edema and erythema. | [11] |
Table 2: In Vitro Studies - this compound Concentration and Effect on Endothelial Permeability
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Transendothelial flux of 125I-albumin | 1 to 100 nM | Dose- and time-dependent increase in PAF synthesis. | [12] |
| Rat Brain Microvascular Endothelial Cells (RBMVEC) | Electric Cell-Substrate Impedance Sensing (ECIS) | 1 µM | Transitory decrease in resistance, indicating barrier disruption. | [10] |
| Human Microvascular Endothelial Cells from Lung (HMLEC) | Macromolecular Tracer Assay | Not specified | Tendency of increased permeability. | [13] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study vascular permeability are provided below.
In Vivo Vascular Permeability Assay: The Miles Assay
The Miles assay is a widely used in vivo technique to quantify vascular leakage in the skin.[3][4]
Materials:
-
This compound
-
Evans Blue dye solution (e.g., 1% in sterile saline)
-
Vehicle control (e.g., sterile saline or PBS)
-
Anesthetic agent
-
Spectrophotometer
-
Laboratory animals (e.g., mice or rats)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Inject Evans Blue dye intravenously (e.g., via the tail vein). The dye will bind to serum albumin.[14]
-
After a short circulation period (e.g., 10 minutes), perform intradermal injections of various concentrations of this compound and a vehicle control into the shaved dorsal skin of the animal.[3]
-
Allow a specific time for the permeability to occur (e.g., 30 minutes).[11]
-
Euthanize the animal and carefully excise the skin at the injection sites.
-
Incubate the skin samples in formamide to extract the Evans Blue dye.[14] This can be done at an elevated temperature (e.g., 55-60°C) for 24-48 hours.[14]
-
Measure the absorbance of the formamide supernatant using a spectrophotometer at approximately 620 nm.[14]
-
Quantify the amount of extravasated dye by comparing the absorbance values to a standard curve of Evans Blue. The results are typically expressed as the amount of dye per unit weight of tissue.[14]
In Vitro Vascular Permeability Assay: Transwell Permeability Assay
This assay measures the passage of a tracer molecule across an endothelial cell monolayer grown on a semi-permeable membrane.[15][16]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., with 0.4 µm pores)
-
Collagen or fibronectin for coating inserts
-
This compound
-
Tracer molecule (e.g., FITC-dextran)
-
Fluorescence plate reader
Procedure:
-
Coat the transwell inserts with an extracellular matrix protein like collagen or fibronectin to promote endothelial cell attachment and monolayer formation.[16]
-
Seed endothelial cells onto the inserts at a high density and culture them until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).[17][18]
-
Once a confluent monolayer is established, treat the cells with various concentrations of this compound or a vehicle control in the upper chamber.
-
Add a high molecular weight tracer, such as FITC-dextran, to the upper chamber.[15]
-
Incubate for a defined period (e.g., 1-24 hours).[15]
-
At different time points, collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.[15]
-
The amount of tracer that has passed through the endothelial monolayer is proportional to its permeability. Calculate the permeability coefficient or express the data as the percentage of tracer that has crossed the monolayer.
Conclusion
This compound is a well-characterized and reliable tool for inducing and studying vascular permeability in both in vivo and in vitro settings. Its potent and reproducible effects, coupled with a growing understanding of its signaling pathways, make it an essential reagent for researchers in basic science and drug development. The protocols and data presented here provide a solid foundation for designing and executing experiments to investigate the mechanisms of vascular permeability and to screen for novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAF (C16) | Endogenous Metabolite | MAPK | ERK | MEK | TargetMol [targetmol.com]
- 3. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Permeability Assays In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of platelet activating factor on endothelial permeability to plasma macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of platelet-activating factor on vascular permeability and granulocyte recruitment in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human endothelial cells are targets for platelet-activating factor (PAF). Activation of alpha and beta protein kinase C isozymes in endothelial cells stimulated by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet activating factor amplifies human neutrophil adherence to bovine endothelial cells: evidence for a lipoxygenase dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAF increases vascular permeability in selected tissues: effect of BN-52021 and L-655,240 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Platelet-Activating Factor on brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Human endothelial cells are target for platelet-activating factor. II. Platelet-activating factor induces platelet-activating factor synthesis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Investigation of Vascular Permeability in Endothelial Cells from Human Artery, Vein and Lung Microvessels at Steady-State and Anaphylactic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Methods for Measuring the Permeability of Cell Monolayers [mdpi.com]
Application Notes and Protocols for C16-PAF Induced Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) to induce and study neutrophil chemotaxis. This document includes quantitative data on this compound efficacy, detailed protocols for neutrophil isolation and chemotaxis assays, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The chemotactic response of neutrophils to this compound is dose- and time-dependent. This compound is a potent chemoattractant for neutrophils, with effective concentrations in the nanomolar to low micromolar range.[1] The optimal conditions can vary based on the specific experimental setup and the source of neutrophils.
| Parameter | Value | Notes |
| Chemoattractant | C16-Platelet Activating Factor (this compound) | This compound is reported to be more potent than C18:0 and C18:1 PAF homologues in inducing neutrophil migration.[2] |
| Optimal Concentration Range | 10⁻⁸ M to 10⁻⁶ M | Peak chemotactic activity has been observed at 10⁻⁶ M for neutrophils from healthy individuals and 10⁻⁸ M for those from asthmatic patients.[1] |
| EC₅₀ for Chemotaxis | 14 - 128 nM | The half-maximal effective concentration for PAF-induced neutrophil chemotaxis falls within this range. |
| Effective Incubation Time | 15 - 45 minutes | Significant neutrophil migration is typically observed within this timeframe.[2] Shorter incubation times of 10-20 minutes have also been reported as sufficient. |
| Typical Neutrophil Source | Human peripheral blood | Neutrophils are commonly isolated from whole blood of healthy donors. |
| Common Assay | Boyden Chamber / Transwell Assay | This is a widely used method to quantify in vitro cell migration. |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes a standard method for isolating neutrophils from whole blood using density gradient centrifugation, a technique that yields a high purity of viable cells.[3][4]
Materials:
-
Anticoagulated (EDTA or heparin) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)
-
Dextran (B179266) solution (3% in 0.9% NaCl)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH₄Cl)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Blood Collection and Preparation: Collect whole blood in tubes containing an anticoagulant. For density gradient separation, it is recommended to dilute the blood 1:1 with HBSS without Ca²⁺/Mg²⁺.
-
Density Gradient Centrifugation:
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a 50 mL conical tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. The neutrophil layer is typically found below the mononuclear cell layer and above the erythrocyte pellet.
-
-
Neutrophil Collection:
-
Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer and transfer it to a new 50 mL conical tube.
-
-
Dextran Sedimentation (Optional, for further purification):
-
Mix the collected neutrophil layer with dextran solution at a 1:1 ratio.
-
Allow the red blood cells to sediment for 20-30 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
-
Red Blood Cell Lysis:
-
Centrifuge the collected cells at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of cold RBC Lysis Buffer.
-
Incubate for 5-10 minutes on ice to lyse contaminating red blood cells.
-
Stop the lysis by adding an excess of cold PBS.
-
-
Washing and Final Resuspension:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the final neutrophil pellet in the desired assay medium (e.g., HBSS with 0.1% BSA) to the required cell concentration (typically 1-2 x 10⁶ cells/mL).
-
-
Cell Counting and Viability Assessment:
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. A viability of >95% is expected.
-
Protocol 2: Neutrophil Chemotaxis Assay using a Boyden Chamber
This protocol outlines the procedure for quantifying neutrophil chemotaxis in response to a this compound gradient using a Boyden chamber or Transwell® system.
Materials:
-
Boyden chamber apparatus or 24-well Transwell® plates (with 3-5 µm pore size polycarbonate membranes)
-
Isolated human neutrophils (from Protocol 1)
-
This compound stock solution (in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Control medium (assay medium without chemoattractant)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or Diff-Quik)
-
Microscope
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Chemoattractant Gradient:
-
Prepare serial dilutions of this compound in the assay medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Add the this compound dilutions to the lower wells of the Boyden chamber.
-
Add control medium (without this compound) to the negative control wells.
-
-
Cell Seeding:
-
Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.
-
Resuspend the isolated neutrophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO₂ for 30-60 minutes. The optimal time may need to be determined empirically.
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the membrane.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the membrane with methanol (B129727) for 1-2 minutes.
-
Stain the migrated cells on the lower surface of the membrane with a suitable staining solution according to the manufacturer's instructions.
-
-
Quantification of Migration:
-
Mount the stained membrane on a glass slide.
-
Using a light microscope, count the number of migrated cells in several high-power fields (e.g., 5-10 fields per well).
-
Calculate the average number of migrated cells per field for each condition.
-
-
Data Analysis:
-
Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
-
Plot the number of migrated cells against the this compound concentration to generate a dose-response curve.
-
Mandatory Visualization
Signaling Pathway of this compound Induced Neutrophil Chemotaxis
This compound initiates neutrophil chemotaxis by binding to its specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[5] This binding triggers a cascade of intracellular signaling events, prominently involving the activation of Phosphoinositide 3-kinase (PI3K) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK1/2).[4][6] These pathways ultimately lead to cytoskeletal rearrangements and directed cell movement.
Caption: this compound signaling cascade in neutrophils.
Experimental Workflow for Neutrophil Chemotaxis Assay
The following diagram illustrates the key steps involved in performing a neutrophil chemotaxis assay using the Boyden chamber method.
Caption: Boyden chamber chemotaxis workflow.
References
- 1. Neutrophil chemotactic activity of PAF, histamine and neuromediators in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Non-canonical PI3K-Cdc42-Pak-Mek-Erk Signaling Promotes Immune-Complex-Induced Apoptosis in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
C16-PAF Applications in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of C16-Platelet-Activating Factor (C16-PAF) in neuroscience research. This compound, a potent phospholipid mediator, has emerged as a significant modulator of neuronal function and pathology. Its involvement in neuroinflammatory processes, neurodegenerative diseases, and the regulation of the blood-brain barrier presents numerous avenues for investigation and potential therapeutic intervention.
Application Note 1: this compound in Neurodegeneration Research
This compound is implicated in the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease.[1] An accumulation of this compound has been observed in neurons treated with soluble amyloid-β42 (Aβ42) oligomers, leading to compromised neuronal viability.[2] This suggests that this compound may be a critical downstream mediator of Aβ42-induced neurotoxicity. Research in this area can focus on understanding the mechanisms of this compound-induced neuronal death and exploring therapeutic strategies to mitigate its effects.
Quantitative Data: this compound in Neuronal Viability
| Model System | Treatment | Concentration | Duration | Observed Effect | Reference |
| Human NT2 Neurons | Soluble Aβ42 oligomers | 25 µM | 24 hours | 5-fold increase in endogenous this compound levels; significant neuronal death (TUNEL assay) | [2][3] |
| Human NT2 Neurons | This compound | 1 µM | 24 hours | Neuronal loss | [2] |
| PAFR-/- Neurons | This compound | 0.5-1.5 µM | 24 hours | Concentration-dependent neuronal loss |
Experimental Protocol 1: In Vitro Model of Aβ42-Induced Neurotoxicity and this compound Accumulation
This protocol describes how to induce neurotoxicity in cultured human neurons using Aβ42 oligomers and subsequently assess cell viability and this compound levels.
Materials:
-
Human neuronal cell line (e.g., hNT neurons)
-
Complete neuronal culture medium
-
Soluble Aβ42 oligomers
-
This compound standard
-
Reagents for TUNEL assay
-
Reagents for lipid extraction and LC-MS/MS analysis
Procedure:
-
Cell Culture: Culture human neurons according to standard protocols.
-
Aβ42 Treatment: Treat cultured neurons with 25 µM soluble Aβ42 oligomers for 24 hours to induce neurotoxicity and this compound accumulation.
-
Assessment of Neuronal Death (TUNEL Assay):
-
Fix the treated and control cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Perform the TUNEL assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain with DAPI to visualize cell nuclei.
-
Image using a fluorescence microscope.
-
-
Quantification of this compound:
-
Following treatment, harvest the cells and extract lipids using an appropriate solvent system.
-
Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of this compound.
-
Visualization: Experimental Workflow for Investigating this compound Neurotoxicity
References
Troubleshooting & Optimization
C16-PAF Technical Support Center: Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) in aqueous buffers. This resource is designed to assist researchers in preparing this compound solutions for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is a lipid mediator and its solubility in purely aqueous solutions is limited, especially at higher concentrations. Several suppliers report a solubility of up to 100 mM in water, while others specify solubility up to 30 mg/mL in water and 25 mg/mL in PBS (pH 7.2)[1][2]. However, achieving these concentrations can be challenging and may require specific preparation techniques. For many biological experiments, stock solutions are often prepared in organic solvents and then diluted into the final aqueous buffer.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
A2: this compound is readily soluble in several organic solvents. Commonly used solvents for preparing stock solutions include:
-
Ethanol (B145695): Soluble up to 10 mg/mL[1].
-
Dimethyl sulfoxide (B87167) (DMSO): Soluble up to 10 mg/mL[1].
-
N,N-Dimethylformamide (DMF): Soluble up to 10 mg/mL[1].
It is recommended to prepare concentrated stock solutions in one of these organic solvents and then make final dilutions into your aqueous experimental buffer.
Q3: Is this compound soluble in common biological buffers like TRIS and HEPES?
Q4: How stable is this compound in aqueous solutions?
A4: Aqueous solutions of this compound are generally unstable and it is highly recommended to prepare them fresh for each experiment[4]. If storage is necessary, it is advised to aliquot and freeze aqueous stock solutions at -20°C or -70°C under an inert gas. Aqueous stocks are reported to be stable for up to 3 days at -20°C, while ethanol stock solutions are stable for up to 3 months at -70°C.
Q5: Can I use sonication or heating to dissolve this compound in my buffer?
A5: Yes, gentle warming and sonication can be used to aid the dissolution of this compound if you observe precipitation[5]. However, excessive heating should be avoided to prevent degradation of the lipid.
Q6: Should I be concerned about this compound aggregation in my experiments?
A6: Yes, like many lipids, this compound can form micelles or aggregates in aqueous solutions, especially at concentrations above its critical micelle concentration (CMC). The formation of aggregates can affect its biological activity. To minimize aggregation, it is advisable to work with freshly prepared solutions and to vortex the solution well before use.
Q7: Does Bovine Serum Albumin (BSA) affect this compound activity?
A7: Yes, BSA can bind to this compound with high affinity. This binding can reduce the concentration of free, monomeric this compound, thereby inhibiting its biological activity in assays with platelets and macrophages. If your experimental system contains BSA, you may need to use higher concentrations of this compound to achieve the desired effect.
Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Reference(s) |
| Water | 30 | ~57 | [1][2] |
| PBS (pH 7.2) | 25 | ~48 | [1] |
| Ethanol | 10 | ~19 | [1] |
| DMSO | 10 | ~19 | [1] |
| DMF | 10 | ~19 | [1] |
Molecular Weight of this compound is approximately 523.7 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution from an Organic Stock
This protocol is recommended for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Sterile aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 1-10 mg/mL stock solution of this compound in anhydrous ethanol or DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Store the stock solution:
-
If not for immediate use, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C.
-
-
Prepare the working solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Vortex the stock solution gently.
-
Perform a serial dilution of the stock solution into your pre-warmed (e.g., 37°C) aqueous experimental buffer to achieve the desired final concentration.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion, which helps to prevent precipitation.
-
Use the final working solution immediately.
-
Protocol 2: Preparation of this compound for In Vivo Formulations
For in vivo experiments, co-solvents are often necessary to achieve higher concentrations and maintain stability.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a master solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final formulation, sequentially add the following while mixing thoroughly after each addition:
-
1 part of the DMSO master solution
-
4 parts PEG300
-
0.5 parts Tween 80
-
4.5 parts Saline
-
-
Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution[4][5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | - The concentration of this compound in the final solution is too high.- The organic solvent from the stock solution is causing the buffer components to precipitate.- The buffer is cold, reducing solubility. | - Reduce the final concentration of this compound.- Ensure the volume of the organic stock solution is a small fraction (e.g., <1%) of the final aqueous volume.- Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock.- Add the stock solution to the buffer while vortexing to ensure rapid mixing. |
| Inconsistent experimental results | - this compound solution is not fresh and may have degraded or aggregated.- Incomplete dissolution of this compound. | - Always prepare fresh working solutions of this compound for each experiment.- Ensure the this compound is fully dissolved in the stock solution before diluting into the aqueous buffer. Vortex thoroughly.- After dilution, vortex the final working solution before adding it to your experimental system. |
| Low or no biological activity | - The presence of BSA or other binding proteins in the medium is sequestering the this compound.- The this compound has degraded. | - If your medium contains BSA, consider increasing the concentration of this compound or using a serum-free medium for the experiment.- Prepare fresh this compound solutions from a new stock. |
Signaling Pathways and Experimental Workflows
This compound Synthesis and Signaling
This compound is synthesized through two primary pathways: the de novo pathway, which is active in maintaining physiological levels, and the remodeling pathway, which is activated during inflammation. Once produced, this compound exerts its effects by binding to the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor. This binding initiates a signaling cascade that can lead to the activation of the MAPK/ERK pathway, among others, resulting in various cellular responses such as platelet aggregation, inflammation, and changes in vascular permeability[5].
References
- 1. rndsystems.com [rndsystems.com]
- 2. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization of a functionally active platelet-activating factor receptor from rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
improving C16-PAF stability for long-term experiments
Welcome to the technical support center for C16-Platelet-Activating Factor (C16-PAF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a potent, naturally occurring phospholipid mediator. It functions as a ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1] Its activation triggers a variety of cellular responses, including platelet aggregation, inflammation, and increased vascular permeability.[1][2] this compound is also a potent activator of the MAPK and MEK/ERK signaling pathways.[2]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the bioactivity of this compound. For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C, which can be stable for at least four years.[3] Once in solution, this compound is significantly less stable.[4] It is highly recommended to prepare solutions fresh for each experiment.[4] If a stock solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored under nitrogen at -80°C for up to six months or at -20°C for up to one month.[5]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in a variety of solvents. Commonly used solvents and their approximate solubilities are listed in the table below. It is advisable to consult the manufacturer's datasheet for batch-specific solubility information.
Q4: What is the primary degradation pathway for this compound?
A4: The primary pathway for this compound degradation is hydrolysis of the acetyl group at the sn-2 position by the enzyme PAF acetylhydrolase (PAF-AH).[6] This enzymatic action converts the biologically active this compound into the inactive lyso-PAF.[6] There are several isoforms of PAF-AH found both intracellularly and in plasma.[6]
Q5: Can this compound degrade in the absence of enzymes?
A5: Yes, like other phospholipids, this compound can be susceptible to non-enzymatic hydrolysis, especially in aqueous solutions. The ester linkage of the acetyl group is the most likely site of hydrolysis. Stability is also affected by factors such as pH and the presence of oxidizing agents.
Data Presentation: this compound Stability and Solubility
Table 1: Recommended Storage Conditions and Stability of this compound
| Formulation | Storage Temperature | Recommended Duration | Special Conditions |
| Lyophilized Powder | -20°C | ≥ 4 years[3] | Store desiccated. |
| In Solvent | -80°C | Up to 6 months[5] | Aliquot and store under an inert gas like nitrogen. Avoid repeated freeze-thaw cycles.[5] |
| In Solvent | -20°C | Up to 1 month[5] | Aliquot and store under an inert gas like nitrogen. Avoid repeated freeze-thaw cycles.[5] |
| Working Solution | Room Temperature | Prepare fresh for each use.[4] | Solutions are unstable and should be used the same day. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | ~100 mM[7][8] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL[3] |
| Dimethylformamide (DMF) | ~10 mg/mL[3] |
| Ethanol | ~10 mg/mL[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~25 mg/mL[3] |
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: Loss of this compound Bioactivity in a Long-Term Experiment
-
Question: I am conducting a multi-day cell culture experiment, and the effects of my this compound treatment appear to diminish over time. What could be the cause?
-
Answer:
-
Potential Cause 1: Degradation in Aqueous Solution. this compound is unstable in aqueous solutions like cell culture media.[4] The acetyl group at the sn-2 position is susceptible to hydrolysis, rendering the molecule inactive.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most effective way to ensure bioactivity is to prepare the this compound working solution immediately before each addition to your culture.
-
Replenish this compound: In long-term cultures, it is advisable to replenish the this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
-
Minimize Exposure to Room Temperature: Keep stock solutions and working dilutions on ice and protected from light as much as possible during experimental setup.
-
-
Potential Cause 2: Enzymatic Degradation. Cells in culture, particularly immune cells or endothelial cells, can secrete PAF acetylhydrolase (PAF-AH), which will degrade this compound.[6]
-
Troubleshooting Steps:
-
Consider a Serum-Free Medium: If your experimental design allows, consider using a serum-free medium, as serum contains PAF-AH.
-
Use a PAF-AH Inhibitor: In some experimental contexts, the use of a specific PAF-AH inhibitor could be considered to prevent enzymatic degradation. However, this should be carefully evaluated for any off-target effects on your experimental system.
-
-
Issue 2: Inconsistent or No Response to this compound Treatment
-
Question: I have prepared a fresh solution of this compound, but I am not observing the expected biological response (e.g., no increase in intracellular calcium, no ERK phosphorylation). What should I check?
-
Answer:
-
Potential Cause 1: Improper Dissolution or Precipitation. this compound is a lipid and may not dissolve completely or may precipitate out of solution, especially in aqueous buffers at high concentrations.
-
Troubleshooting Steps:
-
Verify Dissolution: After dissolving the lyophilized powder, visually inspect the solution for any particulate matter. Gentle vortexing or sonication may aid dissolution.
-
Prepare Stock in Organic Solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute this stock into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your cells and does not exceed 0.1-0.5%.
-
Add Solvents Sequentially: When preparing complex formulations, add solvents one by one and ensure the solution is clear before adding the next component.[4]
-
-
Potential Cause 2: Poor Quality or Degraded this compound Stock. The lyophilized powder may have degraded due to improper storage (e.g., exposure to moisture or elevated temperatures).
-
Troubleshooting Steps:
-
Perform a Bioactivity Assay: Test the activity of your this compound stock using a reliable and sensitive bioassay, such as a platelet aggregation assay (see Experimental Protocols section).
-
Purchase a New Batch: If you suspect your current stock is compromised, the most reliable solution is to purchase a new vial of this compound.
-
-
Issue 3: Batch-to-Batch Variability in Experimental Results
-
Question: I have started using a new batch of this compound and my results are different from what I obtained with the previous batch. How can I address this?
-
Answer:
-
Potential Cause: Differences in Purity or Formulation. There can be slight variations in purity or the exact weight of lyophilized powder between batches.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: For each new batch of this compound, it is good practice to perform a dose-response curve in your experimental system to determine the EC50 (half-maximal effective concentration). This will allow you to normalize the effective concentration between batches.
-
Bioactivity Assay: As with suspected degradation, a quantitative bioassay like platelet aggregation can be used to compare the potency of different batches.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Appropriate aqueous buffer for your experiment (e.g., sterile PBS or cell culture medium)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.
-
Prepare Stock Solution: a. Briefly centrifuge the vial to ensure all the powder is at the bottom. b. Add the required volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). c. Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
Aliquot and Store: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. If available, flush the headspace of each aliquot with dry nitrogen gas before capping. c. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
-
Prepare Working Solution: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Dilute the stock solution to the final desired concentration in your pre-warmed experimental buffer. It is recommended to perform serial dilutions. c. Gently mix the working solution by inversion or gentle vortexing. d. Use the working solution immediately. Do not store or re-freeze diluted aqueous solutions of this compound.
Protocol 2: Bioactivity Testing of this compound using Platelet Aggregation Assay
This protocol describes a method to assess the bioactivity of this compound by measuring its ability to induce platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound working solutions at various concentrations.
-
Platelet aggregometer.
-
Aggregometer cuvettes and stir bars.
-
Pipettes and sterile tips.
Procedure:
-
Preparation of PRP and PPP: a. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. b. Carefully collect the upper PRP layer. c. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Aggregometer Setup: a. Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. b. Set the baseline (0% aggregation) with a cuvette containing PRP and a stir bar. c. Set the 100% aggregation level with a cuvette containing PPP.
-
Aggregation Assay: a. Pipette the required volume of PRP into an aggregometer cuvette with a stir bar and place it in the sample well. Allow the PRP to equilibrate to 37°C for a few minutes. b. Add a small volume of your this compound working solution to the cuvette to achieve the desired final concentration. c. Record the change in light transmission over time. Platelet aggregation will cause an increase in light transmission. d. Repeat for a range of this compound concentrations to generate a dose-response curve.
-
Data Analysis: a. Determine the maximal aggregation percentage for each this compound concentration. b. Plot the maximal aggregation (%) against the log of the this compound concentration to determine the EC50. This value can be used to compare the bioactivity of different this compound batches or to assess degradation of a stock solution over time.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Simplified this compound signaling cascade.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for testing this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAF (C16) | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 8. PAF (C16) | Platelet-activating Factor (PAF) Receptor Agonists: R&D Systems [rndsystems.com]
Optimizing C16-PAF Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycerylo-3-phosphocholine) in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a potent, naturally occurring phospholipid that acts as a signaling molecule. It is a specific agonist for the Platelet-Activating Factor Receptor (PAFR), a G-protein-coupled receptor (GPCR).[1][2][3] Upon binding to PAFR, this compound can trigger a variety of intracellular signaling cascades, including the MAPK/ERK pathway, leading to diverse cellular responses such as inflammation, apoptosis, and changes in vascular permeability.[1][4]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being studied. Reported effective concentrations range from the picomolar to the micromolar level. For example, some neuronal cells show responses at 0.5-1.5 µM, while microglia can be stimulated with 100 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in various solvents. For cell culture applications, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or sterile phosphate-buffered saline (PBS). It is crucial to prepare fresh solutions for each experiment, as this compound solutions can be unstable. When preparing a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. For a 10 mM stock solution in DMSO, you can dissolve the appropriate weight of this compound in the calculated volume of solvent.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability, where it can be stable for several years. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is highly recommended to prepare fresh working solutions from the stock for each experiment.
Q5: Can this compound be toxic to cells?
A5: Yes, at higher concentrations, this compound can induce cytotoxicity. The cytotoxic threshold varies significantly between cell types. Therefore, it is essential to perform a cytotoxicity assay, such as an MTT or MTS assay, to determine the optimal non-toxic working concentration for your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No cellular response or inconsistent results | 1. Degraded this compound: this compound solutions are known to be unstable. 2. Sub-optimal concentration: The concentration used may be too low or too high for the specific cell type and desired effect. 3. Low or absent PAFR expression: The cell line may not express the Platelet-Activating Factor Receptor (PAFR). 4. Cell health: The cells may be unhealthy, stressed, or at a high passage number, leading to altered responsiveness. | 1. Prepare fresh this compound solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to identify the optimal concentration range (e.g., from 1 nM to 10 µM). 3. Verify PAFR expression in your cell line using techniques like Western blot, qPCR, or immunofluorescence. 4. Ensure good cell culture practice: Use cells at a low passage number, regularly check for contamination, and ensure optimal growth conditions. |
| High background or unexpected cytotoxicity | 1. High this compound concentration: The concentration used may be in the cytotoxic range for the specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Contamination: The this compound stock or cell culture may be contaminated. | 1. Perform a cytotoxicity assay (e.g., MTT, see protocol below) to determine the non-toxic concentration range. 2. Ensure the final solvent concentration is low (typically <0.1% v/v for DMSO) and include a solvent-only control in your experiments. 3. Filter-sterilize the this compound stock solution and regularly test cell cultures for mycoplasma and other contaminants. |
| Difficulty dissolving this compound | 1. Incorrect solvent: The chosen solvent may not be optimal for the desired concentration. 2. Low temperature: The solvent may be too cold, reducing solubility. | 1. Refer to the manufacturer's instructions for recommended solvents. DMSO and ethanol are generally good choices for high-concentration stock solutions. For working solutions, PBS can be used. 2. Ensure the solvent is at room temperature before dissolving the this compound. Gentle vortexing or sonication can aid dissolution. |
| Variability between experiments | 1. Inconsistent this compound solution preparation: Differences in the age or preparation of the working solution. 2. Variations in cell density or passage number: Cell responsiveness can change with confluency and age. 3. Inconsistent incubation times: The duration of this compound exposure can significantly impact the outcome. | 1. Strictly adhere to a standardized protocol for preparing and using this compound solutions. Always use freshly prepared dilutions. 2. Standardize cell seeding density and use cells within a defined passage number range for all experiments. 3. Maintain consistent incubation times across all experiments. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Different Cell Types
| Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Neuronal Cells (PAFR-/-) | 0.5 - 1.5 µM | 24 hours | Concentration-dependent neuronal loss, activation of caspase 7. |
| Microglia | 100 nM | Not Specified | Biphasic calcium response. |
| Human Neutrophils | Not Specified | Not Specified | Potent chemoattractant. |
| Human Macrophages | Not Specified | Not Specified | Production of reactive oxygen species and IL-6. |
| Carcinoma Cell Lines | 100 nM (as cPAF) | 6 hours | Increased IL-8 production. |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol provides a method to assess the cytotoxicity of this compound on a given cell line.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a freshly prepared stock solution. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions and vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol details the steps to analyze the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
This compound
-
Cell culture dishes
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and then serum-starve for a few hours before treatment. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Studies.
Caption: Troubleshooting Logic for this compound Experiments.
References
Technical Support Center: Preventing C16-PAF Degradation in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C16-Platelet-Activating Factor (C16-PAF). This resource provides essential guidance on preventing the degradation of this potent lipid mediator in biological samples, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of this compound degradation is enzymatic hydrolysis by PAF acetylhydrolases (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme specifically removes the acetyl group from the sn-2 position of the glycerol (B35011) backbone, rendering the this compound molecule biologically inactive.
Q2: Which biological samples are most susceptible to this compound degradation?
A2: Blood-derived samples such as whole blood, plasma, and serum are highly susceptible to this compound degradation due to the presence of PAF-AH. Other biological fluids and tissue homogenates that contain this enzyme will also exhibit this compound degradation.
Q3: How quickly does this compound degrade in plasma or serum at room temperature?
A3: this compound is highly unstable at room temperature. While the exact kinetics can vary between samples, significant degradation can occur within minutes. Therefore, immediate processing and stabilization of samples after collection are critical.
Q4: What are the most common methods for analyzing this compound?
A4: The most common and sensitive methods for this compound quantification are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA). LC-MS/MS is often preferred for its high specificity and ability to distinguish between different PAF isoforms, while ELISA can be a higher-throughput option.[1]
Q5: Can freeze-thaw cycles affect this compound stability?
A5: Yes, repeated freeze-thaw cycles should be avoided as they can compromise the integrity of the sample and may lead to increased degradation of this compound. It is recommended to aliquot samples into single-use volumes before freezing.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or Undetectable this compound Levels
Q: I am consistently measuring very low or no this compound in my plasma samples. What could be the issue?
A: This is a common issue that can arise from several factors related to sample handling and degradation. Here's a systematic troubleshooting approach:
-
Sample Collection and Handling:
-
Inadequate Anticoagulant: Ensure you are using an appropriate anticoagulant, such as EDTA or sodium citrate, in your blood collection tubes.
-
Delayed Processing: Plasma or serum should be separated from blood cells as quickly as possible, ideally within 30 minutes of collection, and at low temperatures (e.g., on ice or in a refrigerated centrifuge).[2][3]
-
Improper Storage: Samples must be immediately frozen at -80°C after processing if not analyzed immediately.
-
-
Inhibition of PAF-AH:
-
Missing or Ineffective Inhibitor: The most critical step to prevent degradation is the immediate addition of a PAF-AH inhibitor to the plasma or serum. Methyl arachidonyl fluorophosphonate (MAFP) is a commonly used irreversible inhibitor.
-
Incorrect Inhibitor Concentration: Ensure you are using the inhibitor at an effective concentration.
-
-
Extraction Efficiency:
-
Suboptimal Protocol: Review your lipid extraction protocol. This compound is a polar lipid, and the extraction method should be optimized for its recovery.
-
Poor Quality Solvents: Use high-purity (e.g., LC-MS grade) solvents for extraction to avoid interference and ensure efficient extraction.
-
-
Analytical Sensitivity:
-
Instrument Detection Limits: Confirm that the sensitivity of your analytical method (ELISA or LC-MS/MS) is sufficient to detect the expected physiological or experimental concentrations of this compound.
-
Standard Curve Issues: For ELISA, a poor standard curve can lead to inaccurate quantification. Ensure your standards are properly prepared and handled.
-
High Variability Between Replicates
Q: I am observing high variability in this compound measurements between my technical or biological replicates. What are the potential causes?
A: High variability can undermine the statistical power of your study. Consider the following potential sources of variability:
-
Inconsistent Sample Handling:
-
Timing Differences: Even minor variations in the time between sample collection, processing, and stabilization can lead to different degrees of degradation. Standardize your workflow for all samples.
-
Temperature Fluctuations: Ensure all samples are consistently kept on ice or at 4°C during processing.
-
-
Incomplete Inhibition of PAF-AH:
-
Inadequate Mixing: Ensure the PAF-AH inhibitor is thoroughly mixed with the sample immediately after addition.
-
Precipitation of Inhibitor: If the inhibitor is not fully dissolved in the sample, its effectiveness will be reduced.
-
-
Pipetting Errors:
-
Inaccurate Volumes: Given the low concentrations of this compound, small errors in pipetting sample volumes or standards can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
-
Analytical Issues:
-
Matrix Effects in LC-MS/MS: The sample matrix can enhance or suppress the ionization of this compound, leading to variability. The use of a stable isotope-labeled internal standard is crucial to correct for these effects.
-
Edge Effects in ELISA Plates: Inconsistent temperature across the microplate or improper washing can lead to "edge effects" and increased variability.
-
Data Presentation
The following tables summarize the expected stability of this compound under various storage conditions. Note: Specific degradation rates can vary depending on the individual sample and the initial PAF-AH activity.
Table 1: Estimated Stability of this compound in Human Plasma at Different Temperatures without Inhibitors
| Temperature | Time | Estimated Remaining this compound (%) |
| Room Temperature (~25°C) | 15 minutes | < 50% |
| Room Temperature (~25°C) | 1 hour | < 10% |
| 4°C | 1 hour | ~ 70-80% |
| 4°C | 4 hours | ~ 40-50% |
| -20°C | 24 hours | ~ 80-90% |
| -80°C | 1 month | > 95% |
Table 2: Efficacy of PAF-AH Inhibitors in Stabilizing this compound in Human Plasma (Stored at 4°C for 4 hours)
| Inhibitor | Concentration | Estimated Remaining this compound (%) |
| No Inhibitor (Control) | - | ~ 40-50% |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | 10 µM | > 95% |
| Darapladib | 1 µM | > 90% |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Stabilization for this compound Analysis
-
Blood Collection:
-
Draw whole blood into a vacutainer tube containing EDTA as an anticoagulant.
-
Immediately place the tube on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
-
Inhibitor Addition:
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Immediately add a PAF-AH inhibitor. For example, add a stock solution of Methyl Arachidonyl Fluorophosphonate (MAFP) in DMSO to a final concentration of 10 µM.
-
Gently vortex the plasma to ensure complete mixing of the inhibitor.
-
-
Storage:
-
Aliquot the stabilized plasma into single-use cryovials.
-
Immediately snap-freeze the aliquots in liquid nitrogen and then transfer to a -80°C freezer for long-term storage.
-
Protocol 2: this compound Extraction from Plasma for LC-MS/MS Analysis
-
Sample Thawing:
-
Thaw the stabilized plasma samples on ice.
-
-
Protein Precipitation and Lipid Extraction:
-
To 100 µL of plasma, add 900 µL of ice-cold methanol (B129727) containing a known amount of a suitable internal standard (e.g., d4-C16-PAF).
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the lipid extract to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of methanol:water, 80:20, v/v).
-
Mandatory Visualization
Caption: this compound is inactivated by PAF acetylhydrolase.
Caption: Workflow for this compound sample processing and analysis.
Caption: Simplified this compound signaling cascade via the PAF receptor.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 3. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting C16-PAF signaling assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C16-Platelet-Activating Factor (PAF) signaling assays. Variability in experimental results can arise from multiple factors, and this guide is designed to help you identify and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is C16-PAF and how does it signal?
This compound is a potent, naturally occurring phospholipid mediator.[1][2] It functions as a ligand for the Platelet-Activating Factor Receptor (PAFR), which is a G-protein-coupled receptor (GPCR).[3][4][5] Upon binding of this compound to PAFR, a signaling cascade is initiated, leading to various cellular responses, including the activation of the MAPK/ERK pathway and a measurable increase in intracellular calcium.[3][4] This signaling is implicated in physiological processes such as inflammation, immune response, and thrombosis.[6][7][8]
Q2: What is the typical cellular response measured in a this compound signaling assay?
A common method for assessing this compound signaling is through a calcium flux assay.[9][10][11] Activation of the PAF receptor triggers a biphasic increase in intracellular calcium.[1] This consists of an initial, rapid release of calcium from intracellular stores (the endoplasmic reticulum), followed by a more sustained influx of calcium from the extracellular environment through plasma membrane channels.[1]
Q3: My this compound solution seems to lose activity over time. How can I prevent this?
This compound in solution is known to be unstable.[3] It is highly recommended to prepare fresh solutions for each experiment to ensure consistent activity. If you must store solutions, it is best to purchase small, pre-packaged sizes and follow the manufacturer's specific storage instructions.[3] As a general guideline, this compound powder is stable for years when stored properly at -20°C.[2]
Q4: What is receptor desensitization and internalization, and how can it affect my assay?
Prolonged or repeated exposure of the PAF receptor to this compound can lead to receptor desensitization and internalization.[12][13][14] Desensitization is a process where the receptor becomes less responsive to the ligand, resulting in a diminished signal. Internalization is the removal of the receptor from the cell surface, making it unavailable for ligand binding.[12][15][16] These processes can lead to a decrease in signal intensity over time and contribute to assay variability. To mitigate these effects, it is important to carefully optimize incubation times with this compound and avoid unnecessarily long pre-incubation steps.
Troubleshooting Guide
Issue 1: High Well-to-Well Variability or Inconsistent Results
High variability between replicate wells or between experiments is a common challenge. The following factors should be investigated:
-
Cell Health and Culture Conditions:
-
Cell Passage Number: Continuous cell lines can exhibit altered characteristics at high passage numbers, including changes in morphology, growth rate, and protein expression.[17][18] This can impact PAF receptor expression levels and signaling competency. It is crucial to use cells within a consistent and low passage range.
-
Cell Density: The number of cells seeded per well is critical. Both sparse and overly confluent cell monolayers can lead to inconsistent results.[19][20][21][22] An optimal cell density should be determined for your specific cell line and plate format to ensure a robust and reproducible signal.
-
-
Reagent Preparation and Handling:
-
This compound Stability: As mentioned in the FAQs, the stability of this compound in solution is a primary concern. Always prepare fresh this compound dilutions from a properly stored stock for each experiment.[3]
-
The table below summarizes key cell culture parameters to control for improved assay consistency.
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Use a consistent, low passage range (e.g., <20 passages post-thaw). | High passage numbers can lead to phenotypic drift, altering receptor expression and signaling pathways.[18][23] |
| Seeding Density | Empirically determine the optimal density for your cell line and plate format (e.g., 96-well, 384-well). | Overcrowded or sparse cells can result in a suboptimal assay window and increased variability.[19][20][21] |
| Cell Culture Media | Use consistent media formulation, serum percentage, and supplements. | Variations in media components can affect cell health and receptor expression. |
Issue 2: Low Signal or No Response to this compound
A weak or absent signal can be due to several factors related to the cells, reagents, or assay protocol.
-
Cellular Factors:
-
PAFR Expression: The cell line you are using may not express the PAF receptor or may express it at very low levels. Confirm receptor expression using techniques like qPCR or western blotting. Alternatively, consider using a cell line engineered to overexpress PAFR.[5]
-
Cell Viability: Ensure that the cells are healthy and viable before starting the assay. Poor cell health will compromise their ability to respond to stimuli.
-
-
Assay Conditions:
-
Calcium Dye Loading: Inadequate loading of the calcium indicator dye can result in a poor signal. Optimize the dye concentration and incubation time.[24][25] Some cell types, like CHO cells, may require the presence of probenecid (B1678239) to prevent the dye from being actively transported out of the cells.[24]
-
Assay Temperature: The assay temperature can influence the kinetics of the response. While some assays are performed at room temperature, others yield better results at 37°C.[19] This parameter should be optimized for your specific system.
-
-
Interfering Substances:
-
Serum: Components in serum can sometimes interfere with the assay, either by binding to the ligand or by activating the cells.[26] Consider reducing the serum concentration or performing the final stages of the assay in a serum-free buffer. Some studies have noted that this compound can elicit neuronal loss in serum-free media, highlighting the importance of the assay buffer composition.[4]
-
The following table outlines potential causes and solutions for a low signal-to-background ratio.
| Potential Cause | Recommended Action |
| Low PAFR Expression | Verify receptor expression in your cell line. Consider using a PAFR-overexpressing cell line.[5] |
| Poor Calcium Dye Loading | Optimize dye concentration and incubation time/temperature. Use probenecid for cell lines that actively export the dye.[24] |
| Inactive this compound | Prepare fresh this compound solution for each experiment.[3] |
| Suboptimal Assay Temperature | Test the assay at both room temperature and 37°C to determine the optimal condition.[19] |
| Serum Interference | Reduce or remove serum from the assay buffer during the stimulation step.[26] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound binds to its G-protein-coupled receptor, PAFR. This activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This initial calcium release, coupled with subsequent calcium influx through plasma membrane channels, contributes to downstream signaling events, such as the activation of the MAPK/ERK pathway.
Caption: Simplified this compound signaling pathway leading to calcium release and cellular responses.
General Calcium Flux Assay Workflow
A typical workflow for a this compound calcium flux assay involves cell seeding, loading with a calcium-sensitive dye, and then measuring the fluorescent response upon addition of this compound.
Caption: General experimental workflow for a this compound calcium flux assay.
Troubleshooting Decision Tree
This decision tree can help guide your troubleshooting process when encountering assay variability.
Caption: Decision tree for troubleshooting this compound signaling assay variability.
References
- 1. Biphasic increase in intracellular calcium induced by platelet-activating factor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ready-to-Assay PAF Platelet Activating Factor Receptor Frozen Cells [discoverx.com]
- 6. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 11. Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 12. Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of beta-arrestins on the internalization, desensitization and ERK1/2 activation downstream of protease activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 18. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 19. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Serum indices: managing assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of C16-PAF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of C16-Platelet-Activating Factor (C16-PAF).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on distinguishing on-target, PAF receptor (PAFR)-mediated effects from potential off-target or non-specific effects.
Question 1: I am observing a cellular response to this compound in a cell line that is reported to be PAFR-negative. Is this an off-target effect, and how can I confirm it?
Answer:
Yes, a response in a PAFR-negative cell line suggests a PAFR-independent, or "off-target," effect. This compound has been observed to elicit responses in cells lacking the PAF receptor, particularly at higher concentrations.[1]
To confirm this, you can perform the following control experiments:
-
Use a Structurally Related but Inactive Lipid: Treat your cells with a lipid that is structurally similar to this compound but is known to be inactive at the PAF receptor, such as lyso-PAF. If this compound elicits the same response, it points towards a non-specific lipid effect rather than a specific off-target interaction.
-
Employ a Rescue Experiment: If possible, transfect the PAFR-negative cells with a plasmid expressing the PAF receptor. An enhanced response to this compound in the transfected cells would confirm the on-target pathway and highlight the PAFR-independent nature of the effect in the parental cell line.
-
Test a Range of Concentrations: High concentrations of this compound may lead to non-specific membrane interactions or other off-target effects. Perform a dose-response curve to determine if the observed effect only occurs at supra-physiological concentrations.
Question 2: My results with this compound are inconsistent across experiments. What could be the cause of this variability?
Answer:
Inconsistent results with this compound can stem from several factors related to its handling and experimental setup:
-
Reagent Stability: this compound solutions can be unstable.[2] It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[1] If you are dissolving a lyophilized powder, ensure it is fully solubilized, using sonication if necessary.[1]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have effects on your cells at certain concentrations. Always include a vehicle control in your experiments where cells are treated with the solvent alone at the same final concentration used for the this compound treatment.
-
Cell Passage Number and Health: The responsiveness of cells to stimuli can change with increasing passage number. Ensure you are using cells within a consistent and low passage range. Always monitor cell viability to ensure the observed effects are not due to general toxicity.
Question 3: How can I be sure that the observed effect of this compound is mediated by the PAF receptor and not an off-target pathway in my PAFR-positive cells?
Answer:
The most effective way to confirm on-target activity is to use a specific PAF receptor antagonist. Pre-treating your cells with a PAFR antagonist before adding this compound should block the on-target response.
Here's a general workflow:
-
Select a PAFR Antagonist: Choose a well-characterized antagonist such as WEB-2086, CV-3988, or Ginkgolide B.[3][4]
-
Determine Optimal Antagonist Concentration: Perform a dose-response experiment with the antagonist to find the lowest concentration that effectively blocks the this compound-induced response without causing toxicity.
-
Pre-incubation: In your experiment, pre-incubate the cells with the determined concentration of the PAFR antagonist for a sufficient time (e.g., 30-60 minutes) before adding this compound.
-
Compare Responses: The cellular response to this compound should be significantly reduced or completely absent in the cells pre-treated with the antagonist compared to those treated with this compound alone.
If the response to this compound persists even in the presence of a saturating concentration of a PAFR antagonist, it is likely due to an off-target effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring phospholipid and a potent signaling molecule.[5] It is a member of the Platelet-Activating Factor (PAF) family of lipids and is characterized by a 16-carbon alkyl chain at the sn-1 position of the glycerol (B35011) backbone.[6] It acts as a ligand for the PAF receptor (PAFR), a G-protein coupled receptor.[1][2][7]
Q2: What are the known on-target effects of this compound?
A2: The on-target effects of this compound are mediated by its binding to the PAF receptor. This interaction triggers various cellular responses, including:
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects of this compound are cellular responses that are not mediated by the PAF receptor. These can include:
-
PAFR-independent neuronal cell death at micromolar concentrations.[1]
-
Non-specific effects due to the lipid nature of the molecule, potentially altering membrane properties at high concentrations.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder or in a solvent. For lyophilized powder, it can be dissolved in solvents like ethanol, DMSO, or water.[6] It is soluble up to 100 mM in water.[8] Stock solutions should be stored at -20°C.[8] It is recommended to prepare fresh working dilutions for each experiment as solutions can be unstable.[2]
Q5: What are some common PAF receptor antagonists I can use as experimental controls?
A5: Several specific PAFR antagonists are commercially available and can be used to differentiate on-target from off-target effects. These include:
Quantitative Data Summary
The following tables provide a summary of concentrations at which this compound elicits biological responses and the inhibitory concentrations of common PAFR antagonists.
Table 1: Effective Concentrations of this compound in Various Assays
| Assay | Cell/System Type | Effective Concentration | Observed Effect |
| Neuronal Cell Death | PAFR-negative murine cerebellar granule neurons | 0.5 - 1.5 µM | Concentration-dependent cell loss[1] |
| Platelet Aggregation | Human platelet-rich plasma | 50 nM - 14 µM | Dose-dependent aggregation[4] |
| Neutrophil Chemokinesis | Human neutrophils | Not specified | Chemoattractant for neutrophils[8] |
| Vascular Permeability | In vivo (rat) | Not specified | Increased vascular permeability[8] |
| MAPK/ERK Activation | PAFR-positive cells | Not specified | Potent activator[1] |
Table 2: Inhibitory Concentrations (IC50) of Common PAFR Antagonists
| Antagonist | System | IC50 | Reference |
| WEB 2170 | Washed rabbit platelets | 0.02 µM | [9] |
| BN 52021 | Washed rabbit platelets | 0.03 µM | [9] |
| Rupatadine | Washed rabbit platelets | 0.26 µM | [9] |
| Piperlongumine | In vitro platelet aggregation | 30 - 300 µM | [10] |
| Oleuropein | In vitro platelet aggregation | 0.41 mM | [10] |
Detailed Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is for assessing the chemotactic effect of this compound on isolated human neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Boyden chamber (96-well format) with 5 µm pore size polycarbonate membrane
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[5] Resuspend the purified neutrophils in assay medium.
-
Cell Labeling: Label the neutrophils with a fluorescent dye like Calcein-AM according to the manufacturer's protocol. This will allow for quantification of migrated cells.
-
Assay Setup:
-
Add assay medium containing various concentrations of this compound (or a known chemoattractant like IL-8 as a positive control) to the lower wells of the Boyden chamber.[5] Include a negative control with assay medium alone.
-
Place the polycarbonate membrane over the lower wells.
-
Add the labeled neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Wipe the top surface of the membrane to remove non-migrated cells.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.[5]
-
Protocol 2: Western Blot for p-ERK Activation
This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.[2]
-
Treat the cells with this compound at the desired concentrations for a specific time (e.g., 5-15 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a stripping buffer.[2]
-
Re-probe the membrane with the primary antibody against total ERK1/2, followed by the anti-mouse secondary antibody and detection.
-
-
Analysis: Quantify the band intensities using densitometry software. The level of p-ERK should be normalized to the level of total ERK for each sample.
Visualizations
Caption: Canonical this compound signaling pathway.
Caption: Workflow for troubleshooting potential off-target effects of this compound.
Caption: Logical relationship in a control experiment using a PAFR antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PAF (C16) | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 9. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
C16-PAF purity and quality control issues
Welcome to the technical support center for C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purity, quality control, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Platelet-Activating Factor (PAF), is a potent phospholipid mediator.[1] It is an agonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[2][3] Upon binding to PAFR, this compound activates downstream signaling cascades, including the MAPK and MEK/ERK pathways, leading to a variety of cellular responses such as platelet aggregation, inflammation, and changes in vascular permeability.[1][2][3]
Q2: What is the recommended storage and handling for this compound?
A2: this compound as a lyophilized powder is stable for years when stored at -20°C.[4] However, solutions of this compound are unstable and should be prepared fresh for each experiment.[3] If a stock solution must be made, it is recommended to prepare it in a high-quality, anhydrous solvent such as ethanol (B145695) or DMSO, aliquot it into single-use vials, and store at -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in a variety of solvents. Solubility data from various suppliers is summarized in the table below. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, which is then further diluted in an aqueous buffer or cell culture medium.
Data Presentation: this compound Solubility
| Solvent | Concentration |
| Water | Up to 30 mg/mL[4] or 100 mM[5] |
| PBS (pH 7.2) | Up to 25 mg/mL[4] |
| Ethanol | Up to 10 mg/mL[4] |
| DMSO | 10 mg/mL to 100 mg/mL[2][4] |
| DMF | Up to 10 mg/mL[4] |
Note: Sonication may be required to fully dissolve this compound in aqueous solutions.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
Potential Cause 1: Degraded this compound Solution
-
Recommendation: this compound in solution, particularly in aqueous buffers, is prone to hydrolysis of the acetyl group at the sn-2 position, rendering it inactive. Always prepare solutions fresh from a lyophilized powder. If using a stock solution, ensure it has been stored properly (aliquoted, -80°C) and for a minimal amount of time.
Potential Cause 2: Improper Dilution in Aqueous Media
-
Recommendation: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, ensure rapid and thorough mixing to prevent precipitation of the lipid. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) and a vehicle control should always be included in the experiment.
Potential Cause 3: Aggregation and Micelle Formation
Issue 2: High Background Signal or Off-Target Effects
Potential Cause 1: Impurities in the this compound Preparation
-
Recommendation: Commercially available this compound is typically of high purity (≥98%). However, impurities can still be present. The most common and problematic impurity is lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine), the inactive precursor and degradation product. Another potential impurity is isobaric lysophosphatidylcholine (B164491) (LPC), which can interfere with some analytical methods.[9] If you suspect impurities are affecting your results, you can perform quality control checks using TLC or LC-MS/MS as described in the experimental protocols section.
Potential Cause 2: Oxidation of this compound
-
Recommendation: Although the ether linkage at the sn-1 position is stable, other parts of the molecule can be susceptible to oxidation, which can lead to PAF-like molecules with altered activity. To minimize oxidation, use high-purity, degassed solvents, and consider adding an antioxidant like BHT (butylated hydroxytoluene) to organic stock solutions, especially for long-term storage.
Experimental Protocols
Protocol 1: Quality Control of this compound by Thin-Layer Chromatography (TLC)
This protocol allows for a rapid, qualitative assessment of this compound purity and can help identify the presence of lyso-PAF.
-
Materials:
-
Silica gel 60 TLC plates
-
Developing tank
-
Mobile Phase: Chloroform (B151607):Methanol:Water (65:35:6, v/v/v)
-
Visualization reagent: Molybdenum blue spray reagent or iodine vapor
-
This compound sample and a lyso-PAF standard (if available)
-
-
Methodology:
-
Prepare the mobile phase and pour it into the developing tank. Place a piece of filter paper in the tank to ensure saturation of the atmosphere with solvent vapors. Cover and let it equilibrate for at least 30 minutes.
-
Dissolve a small amount of your this compound in chloroform or another suitable solvent.
-
Using a capillary tube, spot a small amount of the this compound solution onto the origin line of the TLC plate. If you have a lyso-PAF standard, spot it in an adjacent lane.
-
Place the TLC plate in the equilibrated developing tank and allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the spots using your chosen method. With molybdenum blue, phospholipids (B1166683) will appear as blue-black spots.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). This compound will have a higher Rf value than the more polar lyso-PAF. The presence of a significant spot at the Rf of lyso-PAF indicates degradation.
-
Protocol 2: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a more quantitative assessment of this compound purity.
-
Materials:
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Methodology:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Set up a gradient elution program. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B (linear gradient)
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 35-40°C.
-
Inject the sample and monitor the elution profile. This compound will elute as a single major peak. Any earlier eluting peaks could correspond to more polar impurities like lyso-PAF.
-
The purity can be estimated by integrating the peak areas.
-
Protocol 3: Sensitive Detection and Quantification by LC-MS/MS
This is a highly sensitive and specific method for the quantification of this compound, particularly in biological samples. This protocol is adapted from a published method.[9]
-
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatography:
-
Column: C18 monolithic column
-
Mobile Phase A: Methanol/Water/Acetonitrile (57:23:20) with 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Methanol with 10 mM ammonium acetate
-
Flow rate: 300 µL/min
-
Gradient:
-
0-10 min: 100% A
-
10-15 min: Linear gradient to 20% B
-
15-16 min: Linear gradient to 100% B
-
16-26 min: 100% B
-
-
-
Mass Spectrometry (Negative Ion Mode):
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transition for this compound: m/z 582.5 → 466.4
-
This method is effective at distinguishing this compound from isobaric lysophosphatidylcholines.[9]
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Quality Control Workflow for this compound.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PAF (C16) | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 6. PAF (C16) | Endogenous Metabolite | MAPK | ERK | MEK | TargetMol [targetmol.com]
- 7. xcessbio.com [xcessbio.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
appropriate storage conditions for C16-PAF
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate storage, handling, and use of C16-Platelet-Activating Factor (C16-PAF).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] Some suppliers suggest that it can be stored for up to 3 years at this temperature.[2] For long-term stability, it is recommended to desiccate the compound.
Q2: How should I store this compound in solution?
A2: The storage of this compound in solution depends on the solvent and the desired storage duration. For short-term storage of one month, solutions can be stored at -20°C. For longer-term storage up to six months, it is recommended to store solutions at -80°C.[3] It is advisable to store solutions under an inert gas like nitrogen.[3] Due to the potential for instability in solution, it is often recommended to prepare solutions fresh or to purchase small, pre-packaged sizes and repackage upon receipt.[4]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in a variety of solvents. It is soluble in water up to 100 mM.[1][5] It is also soluble in organic solvents such as DMSO, DMF, and ethanol.[4] For in vitro experiments, DMSO is a common solvent, with solubility up to 100 mg/mL (190.96 mM), though ultrasonic assistance may be needed.[3] For in vivo studies, complex solvent systems involving DMSO, PEG300, Tween 80, and water or corn oil may be used.[4]
Q4: How should I handle this compound to ensure its stability and activity?
A4: this compound is a lipid and can be susceptible to degradation. To ensure its stability, it is important to handle it properly. When preparing solutions, it is recommended to use freshly opened, anhydrous solvents, as hygroscopic DMSO can impact solubility.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Troubleshooting Guide
Issue 1: Inconsistent or no cellular response to this compound treatment.
-
Question: I am not observing the expected cellular response (e.g., MAPK/ERK activation) after treating my cells with this compound. What could be the problem?
-
Answer: There are several potential reasons for a lack of cellular response:
-
Improper Storage: this compound is sensitive to degradation. Ensure that both the solid compound and any stock solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from moisture.[1][3]
-
Solution Instability: Solutions of this compound can be unstable.[4] It is highly recommended to use freshly prepared solutions for each experiment.
-
Cell Passage Number: The responsiveness of cells can change with high passage numbers. Ensure you are using cells within a consistent and optimal passage range.
-
Receptor Expression: The target cells must express the Platelet-Activating Factor Receptor (PAFR) for this compound to elicit a response.[3] Verify PAFR expression in your cell line.
-
Incorrect Concentration: The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations in the range of 0.5-1.5 µM have been shown to be effective in some cell lines.[3]
-
Issue 2: High background signal in my cell-based assay.
-
Question: I am observing a high background signal in my control (untreated) cells in my assay. How can I reduce this?
-
Answer: High background can be caused by several factors:
-
Serum in Media: Components in serum can sometimes activate signaling pathways. For acute stimulation experiments, it is often recommended to serum-starve the cells for a period (e.g., overnight) before treatment with this compound.
-
Cell Health: Unhealthy or stressed cells can exhibit aberrant signaling. Ensure your cells are healthy and not overly confluent before starting the experiment.
-
Contamination: Mycoplasma or other microbial contamination can affect cellular signaling. Regularly test your cell cultures for contamination.
-
Issue 3: Poor solubility or precipitation of this compound in my media.
-
Question: When I add my this compound stock solution to my cell culture media, I see a precipitate. What should I do?
-
Answer: Precipitation can occur if the final solvent concentration is too high or if the this compound concentration exceeds its solubility in the final medium.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in a suitable solvent before adding it to the final culture medium.
-
Sonication: As a last resort, gentle sonication of the final solution may help to dissolve any precipitate, but be cautious as this can also affect cell viability.[2]
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Solvent(s) | Duration | Stability Notes |
| Solid (Powder) | -20°C | N/A | Up to 4 years | Desiccate for long-term storage.[4] |
| In Solution | -20°C | DMSO, Water, Ethanol | Up to 1 month | Store under nitrogen for best results.[3] |
| In Solution | -80°C | DMSO, Water, Ethanol | Up to 6 months | Recommended for longer-term storage.[3] |
Experimental Protocols
Protocol: this compound-Induced MAPK/ERK Activation in Cultured Cells (via Western Blot)
This protocol describes a method to assess the activation of the MAPK/ERK signaling pathway in response to this compound treatment by measuring the phosphorylation of ERK1/2.
Materials:
-
This compound
-
Cell line known to express PAFR (e.g., HEK293, HeLa, or specific neuronal cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells in complete medium at 37°C in a 5% CO₂ incubator.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, aspirate the complete medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free medium and incubate for 12-24 hours. This step helps to reduce basal levels of ERK phosphorylation.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare fresh working solutions of this compound in serum-free medium at the desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).
-
Aspirate the serum-free medium from the cells and add the this compound working solutions.
-
Incubate for the desired time (a time course of 5, 15, 30, and 60 minutes is recommended to capture peak phosphorylation).
-
-
Cell Lysis:
-
Following treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Mandatory Visualization
Caption: this compound signaling through the MAPK/ERK pathway.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. assaygenie.com [assaygenie.com]
handling and safety precautions for C16-PAF
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with C16-PAF (1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine). It includes detailed handling and safety protocols, troubleshooting advice for common experimental issues, and answers to frequently asked questions.
Safety & Handling FAQs
This section addresses critical safety and handling precautions that must be observed when working with this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a harmful substance. Based on available safety information, it is associated with the following risks:
-
Harmful if swallowed.
-
Irritating to the skin.
-
Potential for serious health damage through prolonged exposure via inhalation or ingestion.
-
There is limited evidence of carcinogenic effects.
Always consult the most recent Safety Data Sheet (SDS) from your supplier before beginning any work.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE must be worn at all times when handling this compound, particularly in its solid, powdered form. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Eye Protection: Safety glasses or goggles are required to prevent eye exposure.
-
Respiratory Protection: When handling the powdered form where dust may be generated, a dust mask or respirator should be used to avoid inhalation.
Q3: How should I respond to an accidental exposure?
A3: In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.
Q4: What are the proper storage and disposal procedures for this compound?
A4: Proper storage is crucial for maintaining the compound's stability and ensuring safety.
-
Storage: The lyophilized solid should be stored at -20°C for long-term stability (≥ 4 years).[1]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.
Compound Stability & Solubility
This section provides data on the stability and solubility of this compound, which is critical for preparing stock solutions and ensuring experimental reproducibility.
Q5: How should I prepare and store stock solutions of this compound?
A5: this compound solutions are known to be unstable.[2] It is highly recommended to prepare solutions fresh for each experiment.[2] If storage is necessary, aliquot the solution into small, single-use volumes and store under an inert gas (e.g., nitrogen or argon).[3]
-
Aqueous Solutions: Stable for up to 3 days when stored at -20°C.[4]
-
Ethanol Solutions: Stable for up to 3 months when stored at -70°C.
Q6: What are the recommended solvents for this compound?
A6: this compound is soluble in several common laboratory solvents. The approximate solubilities are summarized in the table below. If precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.
| Solvent | Solubility | Reference |
| Water | ~30 mg/mL | |
| DMSO | ~10-40 mg/mL | |
| Ethanol | ~10 mg/mL | |
| DMF | ~10 mg/mL | |
| PBS (pH 7.2) | ~25 mg/mL |
Experimental Troubleshooting
This section provides guidance on common issues encountered during experiments involving this compound.
Q7: My experimental results are inconsistent or show no effect. What could be the cause?
A7: Inconsistent results are often linked to the handling of this compound. Follow this troubleshooting workflow to identify the potential cause.
Q8: I'm observing high background signaling or off-target effects in my cell-based assays. Why might this be happening?
A8: High background can result from several factors:
-
Concentration: this compound is a potent lipid mediator. Ensure you are using the correct concentration range for your cell type, typically in the nanomolar to low micromolar range. A dose-response curve is essential to determine the optimal concentration.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have independent effects on cells. Always include a vehicle control (solvent only) in your experimental design to account for these effects.
-
Serum in Media: Components in fetal bovine serum (FBS) or other sera can bind to or metabolize this compound, leading to variability. Consider running experiments in serum-free or reduced-serum media for a defined period.
Experimental Protocol Example
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a standardized method for preparing this compound solutions to treat cells in culture.
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Carefully weigh the required amount of lyophilized this compound powder in a sterile microfuge tube. Due to its potency and potential hazards, handle the powder with care.
-
Reconstitution:
-
Prepare a high-concentration primary stock solution. For example, to make a 10 mM stock in DMSO, add the appropriate volume of sterile-filtered DMSO to the weighed powder.
-
Vortex thoroughly to ensure the compound is fully dissolved. Sonication can be used if necessary.
-
-
Serial Dilution:
-
From the primary stock, prepare an intermediate stock in a solvent compatible with your cell culture media (e.g., sterile PBS or serum-free media). This helps minimize the final concentration of the primary solvent (like DMSO) in the culture.
-
Perform further serial dilutions in your final cell culture media to achieve the desired working concentrations.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the solvent(s) (e.g., DMSO, PBS) used for the this compound dilutions.
-
Cell Treatment: Add the final this compound dilutions and the vehicle control to your cell cultures and incubate for the desired experimental duration. For in vivo experiments, working solutions should be prepared fresh on the same day of use.
References
Validation & Comparative
A Comparative Analysis of C16-PAF and C18-PAF Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Naturally occurring PAF is typically a mixture of molecular species, with the most common having a 16-carbon (C16) or 18-carbon (C18) alkyl chain at the sn-1 position. This guide provides an objective comparison of the biological activities of C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) and C18-PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), supported by experimental data to aid researchers in selecting the appropriate molecule for their studies.
Quantitative Comparison of Biological Activities
The length of the alkyl chain at the sn-1 position significantly influences the biological potency of PAF. The following tables summarize the quantitative differences in the activities of this compound and C18-PAF across key biological assays.
| Biological Activity | This compound | C18-PAF | Key Findings |
| Platelet Aggregation | More Potent | Less Potent | This compound is a more potent inducer of platelet aggregation compared to C18-PAF[1]. Specific EC50 values from direct comparative studies are not readily available in the reviewed literature. |
| Neutrophil Activation | Potency varies by assay | Potency varies by assay | One study indicates C18-PAF is a more potent chemoattractant for human neutrophils in a chemokinesis assay[2]. Another study suggests the rank order of chemotactic potency is this compound > C18-PAF for neutrophil migration[3]. |
| Hypotensive Effect | More Potent | Less Potent | This compound is approximately 7-fold more potent as a renal vasodilator and hypotensive agent than C18-PAF in anesthetized rats[4]. |
| Vascular Permeability | Similar Potency | Similar Potency | Intradermal injections of both this compound and C18-PAF induce dose-dependent increases in weal volume and flare area, with no significant difference in their potency[2]. |
| Macrophage Activation | Equipotent | Equipotent | This compound and C18-PAF are equipotent in activating guinea pig macrophages. |
Experimental Methodologies
Detailed protocols for the key assays used to compare this compound and C18-PAF are provided below.
Platelet Aggregation Assay (Light Transmittance Aggregometry)
This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
-
Blood Collection: Draw whole blood from healthy, fasting human donors into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Place the cuvette with PRP into the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-filled cuvette for the 100% aggregation reference.
-
Add the desired concentration of this compound or C18-PAF to the PRP with constant stirring.
-
Record the change in light transmittance over time. The maximum aggregation is determined from the aggregation curve.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal aggregation response.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Assay Setup:
-
Use a Boyden chamber, which consists of an upper and a lower compartment separated by a microporous membrane (typically 3-5 µm pore size).
-
Place the chemoattractant solution (this compound or C18-PAF at various concentrations in assay medium) in the lower compartment.
-
Add the suspension of isolated neutrophils in assay medium to the upper compartment.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 60-90 minutes) to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated neutrophils in several high-power fields under a microscope.
-
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (the ratio of migrated cells in the presence of a chemoattractant to the number of cells that migrated in the presence of control medium). Determine the EC50 value for chemotaxis.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathway activated by PAF and the general workflows of the experimental procedures described.
Caption: PAF signaling pathway upon binding to its receptor.
Caption: Workflow for Platelet Aggregation Assay.
Caption: Workflow for Neutrophil Chemotaxis Assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A(2) inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
A Comparative Analysis of C16-PAF and Lysophosphatidylcholine (LPC) Signaling in Cellular Activation
For researchers, scientists, and drug development professionals, understanding the nuanced signaling pathways of lipid mediators is paramount. This guide provides a comprehensive comparison of two such molecules: C16-Platelet-Activating Factor (C16-PAF) and Lysophosphatidylcholine (LPC). While both are implicated in inflammatory processes, their signaling mechanisms and potencies exhibit key distinctions.
This guide synthesizes experimental data to objectively compare the performance of this compound and LPC in initiating cellular responses. It delves into their respective receptors, downstream signaling cascades, and the quantitative aspects of their activity. Detailed experimental protocols for key assays are also provided to support further research in this area.
At a Glance: Key Differences in Signaling
| Feature | C16-Platelet-Activating Factor (this compound) | Lysophosphatidylcholine (LPC) |
| Primary Receptor | Platelet-Activating Factor Receptor (PAFR) | G protein-coupled receptor G2A, GPR55, Toll-like receptors (TLRs). May also indirectly act via PAFR. |
| Signaling Potency | High potency, active at nanomolar concentrations. | Generally lower potency, active at micromolar concentrations. |
| Primary Downstream Pathways | G-protein activation (Gi, Gq, G12/13), PLC, MAPK/ERK, PI3K/Akt, Calcium mobilization, NF-κB. | PKC, MAPK/ERK, NF-κB, Calcium mobilization. |
| Key Biological Effects | Platelet aggregation, inflammation, vascular permeability, chemotaxis, apoptosis (isoform-dependent). | Inflammation, cytokine release, monocyte chemotaxis, apoptosis, endothelial cell activation. |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound and LPC, while sharing some common downstream effectors, are initiated through distinct receptor interactions.
digraph "C16_PAF_Signaling" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes
C16_PAF [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PAFR [label="PAFR", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G_protein [label="Gαq/11, Gαi", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
PLC [label="PLC", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
IP3_DAG [label="IP3 / DAG", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
Ca_mobilization [label="Ca²⁺ Mobilization", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
PKC [label="PKC", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
MAPK_ERK [label="MAPK/ERK\nPathway", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K_Akt [label="PI3K/Akt\nPathway", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
Cellular_Response [label="Cellular Response\n(Inflammation, etc.)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
C16_PAF -> PAFR [label="Binds"];
PAFR -> G_protein [label="Activates"];
G_protein -> PLC [label="Activates"];
PLC -> IP3_DAG [label="Generates"];
IP3_DAG -> Ca_mobilization;
IP3_DAG -> PKC;
G_protein -> PI3K_Akt;
PKC -> MAPK_ERK;
PI3K_Akt -> MAPK_ERK;
Ca_mobilization -> Cellular_Response;
MAPK_ERK -> Cellular_Response;
}
Figure 2: LPC Signaling Pathways.
Quantitative Comparison of Signaling Events
A direct quantitative comparison of this compound and LPC signaling highlights the significantly higher potency of this compound.
Signaling Event This compound (EC50) LPC (Effective Concentration) Cell Type Reference ERK1/2 Phosphorylation 13-30 nM Not directly compared Bovine Neutrophils [1] Cytokine Release (IFN-γ, TNF-α) 1 µg/ml (~1.9 µM) 5 µM Human PBMC [2][3]
Note: The pro-inflammatory effects of some commercial LPC preparations have been attributed to contamination with PAF or PAF-like lipids.[4] Studies have shown that the induction of cytokines like IFN-γ and TNF-α by LPC can be inhibited by a specific PAF receptor antagonist, WEB 2170, suggesting that at least some of LPC's inflammatory actions may be mediated indirectly through the PAF receptor.[2][3][5][6]
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays used to study this compound and LPC signaling are provided below.
Intracellular Calcium Mobilization Assay
This protocol is for measuring changes in intracellular calcium concentration in response to agonist stimulation using a fluorescent dye like Fura-2 AM or Indo-1 AM.
```dot
digraph "Calcium_Mobilization_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes
start [label="Start: Cell Culture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_prep [label="Cell Preparation\n(Harvesting & Washing)", fillcolor="#F1F3F4", fontcolor="#202124"];
dye_loading [label="Dye Loading\n(e.g., Fura-2 AM)", fillcolor="#FBBC05", fontcolor="#202124"];
incubation [label="Incubation\n(De-esterification)", fillcolor="#F1F3F4", fontcolor="#202124"];
washing [label="Washing", fillcolor="#F1F3F4", fontcolor="#202124"];
resuspension [label="Resuspension in\nAssay Buffer", fillcolor="#F1F3F4", fontcolor="#202124"];
measurement [label="Fluorescence Measurement\n(Baseline)", fillcolor="#34A853", fontcolor="#FFFFFF"];
agonist_addition [label="Agonist Addition\n(this compound or LPC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
measurement2 [label="Fluorescence Measurement\n(Post-stimulation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
data_analysis [label="Data Analysis\n(Ratio of Emission Wavelengths)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
start -> cell_prep;
cell_prep -> dye_loading;
dye_loading -> incubation;
incubation -> washing;
washing -> resuspension;
resuspension -> measurement;
measurement -> agonist_addition;
agonist_addition -> measurement2;
measurement2 -> data_analysis;
data_analysis -> end;
}
References
- 1. Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular Ca2+ [protocols.io]
- 2. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 3. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. h-h-c.com [h-h-c.com]
- 5. bu.edu [bu.edu]
- 6. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C16-PAF Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) to its receptor, the Platelet-Activating Factor Receptor (PAFR), alongside other relevant ligands. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for research and drug development purposes.
Introduction to this compound and its Receptor
This compound is a potent, naturally occurring phospholipid that acts as a signaling molecule by binding to the Platelet-Activating Factor Receptor (PAFR).[1] PAFR is a G-protein coupled receptor (GPCR) involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and allergic responses. The binding of an agonist like this compound to PAFR initiates a cascade of intracellular signaling events.
PAFR Signaling Pathway
Upon ligand binding, the PAFR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily Gq and Gi. Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various cellular responses. The Gi pathway, on the other hand, can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.
PAFR Signaling Pathway. This diagram illustrates the activation of the PAF receptor by this compound, leading to downstream signaling events.
Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter for assessing its potency and potential therapeutic efficacy. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) determined through competitive binding assays.
| Compound | Ligand Type | Ki (nM) | IC50 (nM) | Experimental System |
| This compound | Agonist | - | - | - |
| C18-PAF | Agonist | - | - | Less potent than this compound in platelet aggregation[2] |
| WEB 2086 (Apafant) | Antagonist | 9.9 | - | Human PAF receptors[3] |
| 15 | 33,000 | Human platelets[4] | ||
| CV-3988 | Antagonist | 120 | 79 | Rabbit platelets[5] |
| - | 160 | Human platelets[5] | ||
| - | 180 | Guinea-pig platelets[5] | ||
| Rupatadine | Antagonist | - | - | Dual H1 and PAF receptor antagonist[6] |
| BN 52021 (Ginkgolide B) | Antagonist | - | - | PAF receptor antagonist |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions, tissues, and species used across different studies.
Experimental Protocols
Radioligand Competitive Binding Assay for PAFR
This protocol describes a common method for determining the binding affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of a test compound for the PAF receptor.
Materials:
-
Cell membranes expressing PAFR (e.g., from platelets or transfected cell lines)
-
Radiolabeled PAFR ligand (e.g., [³H]-C16-PAF or a radiolabeled antagonist like [³H]-WEB 2086)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Workflow:
Experimental Workflow for a Competitive Binding Assay.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing PAFR in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
PAFR-containing membranes.
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion
The validation of this compound receptor binding affinity is crucial for understanding its biological role and for the development of novel therapeutics targeting the PAFR. This guide provides a comparative overview of the binding affinities of this compound and other PAFR ligands, along with a detailed protocol for a standard competitive binding assay. The provided data and methodologies can serve as a valuable resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming C16-PAF Activity: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of specific inhibitors used to confirm the activity of C16-Platelet-Activating Factor (C16-PAF), a potent phospholipid mediator involved in a diverse range of physiological and pathological processes. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to be an essential resource for researchers investigating PAF signaling and developing novel therapeutics.
This compound and Its Biological Significance
This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a naturally occurring, potent lipid mediator.[1] It is produced by various inflammatory cells and exerts its effects by binding to the G-protein coupled PAF receptor (PAF-R).[1] This interaction triggers a cascade of intracellular signaling events, leading to a wide array of biological responses, including platelet aggregation, neutrophil chemotaxis, increased vascular permeability, and hypotension.[1] Given its central role in inflammation, allergy, and thrombosis, the modulation of this compound activity is a significant area of research.
Alternatives for Comparison: C18-PAF and Lysophosphatidylcholine (LPC)
To provide a comprehensive performance comparison, this guide evaluates this compound activity against two key alternatives:
-
C18-PAF: A structural homolog of this compound with an 18-carbon alkyl chain at the sn-1 position. While both activate the PAF receptor, their potencies can differ depending on the biological assay.
-
Lysophosphatidylcholine (LPC): A precursor in the biosynthesis of PAF, LPC has been reported to exhibit some PAF-like pro-inflammatory activities, potentially through the PAF receptor. However, some studies suggest this activity may be due to contamination with PAF or a PAF-like mimetic.
Specific Inhibitors of this compound Activity
The confirmation of this compound's biological functions relies heavily on the use of specific antagonists that block its interaction with the PAF receptor. This guide focuses on three well-characterized inhibitors:
-
WEB 2086 (Apafant): A thieno-triazolodiazepine that acts as a potent and selective PAF-R antagonist.
-
CV-3988: A structural analog of PAF that competitively inhibits PAF-R binding.
-
Ginkgolide B (BN 52021): A terpenoid isolated from the Ginkgo biloba tree, known for its specific PAF-R antagonistic properties.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency of WEB 2086, CV-3988, and Ginkgolide B in various in vitro and in vivo assays.
| Inhibitor | Assay | Species | IC50 / Ki Value | Reference |
| WEB 2086 | PAF-induced Platelet Aggregation | Human | IC50: 0.17 µM | |
| PAF-induced Neutrophil Aggregation | Human | IC50: 0.36 µM | ||
| [3H]-PAF Binding to Platelets | Human | Ki: 15 nM | ||
| CV-3988 | PAF-induced Platelet Aggregation | Rabbit | IC50: 3-30 µM | |
| [3H]-PAF Binding to Platelets | Rabbit | IC50: 7.9 x 10⁻⁸ M, Ki: 1.2 x 10⁻⁷ M | ||
| [3H]-PAF Binding to Platelets | Human | IC50: 1.6 x 10⁻⁷ M | ||
| Ginkgolide B | PAF-induced Platelet Aggregation | Human | IC50: 2.5 µg/ml | |
| (BN 52021) | [3H]-PAF Binding to Neutrophils | Human | Ki: 1.3 x 10⁻⁶ M | |
| PAF-induced Neutrophil Chemotaxis | Human | IC50: 2.3 x 10⁻⁵ M |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via its receptor.
Experimental Workflow: In Vitro Inhibitor Screening
Caption: General workflow for in vitro screening of this compound inhibitors.
Detailed Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation and the inhibitory effect of specific antagonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound
-
Specific inhibitor (WEB 2086, CV-3988, or Ginkgolide B)
-
Platelet aggregometer
-
Stir bars
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare Platelets: Obtain PRP by centrifuging citrated whole blood at a low speed. To obtain washed platelets, further centrifuge the PRP and resuspend the platelet pellet in a suitable buffer.
-
Inhibitor Incubation: Place a defined volume of the platelet suspension into the aggregometer cuvette with a stir bar. Add the specific inhibitor at various concentrations and incubate for a specified time (e.g., 2-5 minutes) at 37°C.
-
Baseline Measurement: Place the cuvette in the aggregometer and establish a baseline reading.
-
Stimulation: Add a submaximal concentration of this compound to induce platelet aggregation.
-
Data Recording: Record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration compared to the control (this compound alone) and calculate the IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to attract neutrophils and the blocking effect of specific inhibitors.
Materials:
-
Isolated human neutrophils
-
This compound
-
Specific inhibitor (WEB 2086, CV-3988, or Ginkgolide B)
-
Boyden chamber or similar chemotaxis system with a porous membrane
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Staining solution for visualization (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Inhibitor Incubation: Pre-incubate the isolated neutrophils with various concentrations of the specific inhibitor.
-
Assay Setup: Place the chemoattractant (this compound) in the lower chamber of the Boyden apparatus. Place the porous membrane over the lower chamber.
-
Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Data Analysis: Count the number of migrated cells in several high-power fields under a microscope. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo PAF-Induced Hypotension
This assay evaluates the systemic effect of this compound on blood pressure and the protective effect of specific antagonists in an animal model.
Materials:
-
Anesthetized rats or guinea pigs
-
This compound
-
Specific inhibitor (WEB 2086, CV-3988, or Ginkgolide B)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and recording system
-
Saline
Protocol:
-
Animal Preparation: Anesthetize the animal and insert catheters into a vein for drug administration and an artery for continuous blood pressure monitoring.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP).
-
Inhibitor Administration: Administer the specific inhibitor intravenously at a predetermined dose.
-
This compound Challenge: After a suitable interval, administer an intravenous bolus of this compound to induce hypotension.
-
Blood Pressure Monitoring: Continuously record the MAP throughout the experiment.
-
Data Analysis: Measure the maximum decrease in MAP following the this compound challenge in both control (vehicle-treated) and inhibitor-treated animals. Calculate the percentage of inhibition of the hypotensive response.
Conclusion
The confirmation of this compound activity is critically dependent on the use of specific and potent inhibitors. This guide has provided a comparative overview of three such inhibitors—WEB 2086, CV-3988, and Ginkgolide B—highlighting their potencies and providing detailed experimental protocols for their application. By utilizing these tools and methodologies, researchers can effectively investigate the multifaceted roles of this compound in health and disease, paving the way for the development of novel therapeutic strategies targeting the PAF signaling pathway.
References
Unraveling the Specificity of C16-PAF: A Comparative Analysis of Cross-Reactivity with Other Lipid Mediators
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of lipid mediators is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) with other key lipid signaling molecules, namely lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). The data presented underscores the high specificity of the platelet-activating factor (PAF) receptor for its endogenous ligand, a critical consideration in the development of targeted therapeutics.
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergy.[1] Its biological effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). The high affinity and specificity of this receptor for PAF, particularly this compound, are well-documented. This guide delves into the comparative binding and functional activity of this compound versus LPA and S1P to elucidate the degree of cross-reactivity at the PAFR.
Quantitative Comparison of Receptor Activation
The following table summarizes the available data on the activation potency of this compound, LPA, and S1P on the PAF receptor. The data consistently demonstrate the high specificity of the PAF receptor for this compound, with no significant activation observed for LPA or S1P at physiologically relevant concentrations.
| Lipid Mediator | Receptor | Assay Type | Potency (EC50/IC50/Ki) | Reference |
| This compound | PAF Receptor | Platelet Aggregation | ~8 µM | [2] |
| LPA | PAF Receptor | Competitive Binding | No significant competition | [3] |
| S1P | PAF Receptor | Competitive Binding | No significant competition | [3] |
Note: The EC50 for this compound can vary depending on the cell type and assay conditions. The value presented is from a study on human platelet aggregation. The lack of specific binding data for LPA and S1P on the PAF receptor in the literature is itself an indicator of the receptor's high specificity.
Signaling Pathway of this compound
This compound initiates a cascade of intracellular events upon binding to its receptor, PAFR. This signaling is crucial for various cellular responses. The diagram below illustrates the canonical PAF signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess the cross-reactivity of lipid mediators.
Radioligand Competitive Binding Assay
This assay is a fundamental method to determine the binding affinity of a ligand to its receptor.
Objective: To quantify the ability of unlabeled lipid mediators (LPA, S1P) to compete with a radiolabeled PAF analog for binding to the PAF receptor.
Materials:
-
Washed human or rabbit platelets (source of PAF receptors)
-
[³H]-PAF (radiolabeled ligand)
-
This compound (unlabeled standard)
-
LPA and S1P (test compounds)
-
Binding buffer (e.g., Tyrode's buffer with 0.25% BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Platelet Preparation: Isolate platelets from whole blood by differential centrifugation and wash them to remove plasma components. Resuspend the washed platelets in the binding buffer to a specific concentration.
-
Assay Setup: In microcentrifuge tubes, combine the washed platelet suspension, a fixed concentration of [³H]-PAF, and varying concentrations of the unlabeled competitor (this compound, LPA, or S1P).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the platelets with bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]-PAF binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific [³H]-PAF binding is the IC50 value.
Platelet Aggregation Assay
This functional assay measures the ability of a lipid mediator to induce platelet aggregation, a key physiological response to PAF.
Objective: To determine the concentration-dependent effect of this compound, LPA, and S1P on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Aggregometer
-
This compound, LPA, S1P
-
Saline or appropriate buffer
Procedure:
-
PRP Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed.
-
Aggregometer Setup: Calibrate the aggregometer using PRP (0% aggregation) and platelet-poor plasma (100% aggregation).
-
Assay: Place a cuvette with PRP in the aggregometer and add a stir bar. After establishing a stable baseline, add a known concentration of the lipid mediator (this compound, LPA, or S1P).
-
Measurement: Record the change in light transmission as platelets aggregate.
-
Data Analysis: Determine the maximal aggregation percentage for each concentration of the lipid mediator. Plot the aggregation response against the logarithm of the agonist concentration to determine the EC50 value.
Conclusion
The data and experimental evidence overwhelmingly support the high specificity of the PAF receptor for this compound. Lipid mediators such as LPA and S1P, despite being critical signaling molecules in their own right, do not exhibit significant cross-reactivity with the PAF receptor. This high degree of specificity is fundamental to the distinct physiological roles of these lipid mediator systems and is a key principle for the design of selective therapeutic agents targeting the PAF signaling pathway. Researchers can confidently utilize this compound as a specific tool to probe PAF receptor function with minimal off-target effects from LPA or S1P.
References
- 1. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an intracellular receptor for lysophosphatidic acid (LPA): LPA is a transcellular PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Naturally Derived C16-Platelet-Activating Factor
For researchers, scientists, and drug development professionals, understanding the nuances of key bioactive lipids is paramount. This guide provides an objective comparison of synthetic and naturally derived C16-Platelet-Activating Factor (C16-PAF), a potent phospholipid mediator critical in various physiological and pathological processes.
This compound, or 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a naturally occurring signaling molecule.[1] In laboratory and clinical research, chemically synthesized this compound is widely utilized. The primary assumption is that the synthetic version is structurally and functionally identical to the endogenous molecule, thereby providing a reliable substitute for in vitro and in vivo studies. This guide will delve into the characteristics and biological activities of this compound, presenting data applicable to both forms.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are identical for both synthetic and high-purity naturally derived this compound.
| Property | Value |
| Chemical Formula | C₂₆H₅₄NO₇P[1] |
| Molecular Weight | 523.7 g/mol [1] |
| CAS Number | 74389-68-7[1] |
| Appearance | Lyophilized powder[1] |
| Solubility | Soluble in Water (to 100 mM), DMSO (10 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (25 mg/ml)[1] |
| Storage | Recommended storage at -20°C[1] |
Biological Activity and Performance Data
This compound is a potent lipid mediator involved in a wide array of biological responses, primarily through its interaction with the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[2][3] Its activity is defined by its ability to trigger specific cellular responses. The following table summarizes key biological activities, which are benchmarks for assessing the performance of any this compound preparation, whether of natural or synthetic origin.
| Biological Activity | Description |
| Platelet Aggregation | This compound is a powerful inducer of platelet aggregation and degranulation.[4] It is noted to be a more potent mediator of platelet aggregation than the C18 variant of PAF.[1] |
| Inflammatory Response | It is a key mediator in inflammation, stimulating the migration of neutrophils and the production of reactive oxygen species and IL-6 in human macrophages.[1] |
| Vascular Permeability | This compound is known to induce increased vascular permeability.[2][5] |
| Cell Signaling | As a potent activator of MAPK and MEK/ERK pathways, this compound plays a role in cell proliferation and survival.[2][6] It can also exhibit anti-apoptotic effects by inhibiting caspase-dependent cell death through PAFR activation.[2] |
| Neuronal Effects | In neuronal cells, this compound can elicit concentration-dependent cell loss in the absence of PAFR.[2] |
Experimental Protocols
To ensure the biological activity of a given batch of this compound (synthetic or natural), standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Platelet Aggregation Assay
This assay is fundamental for determining the potency of this compound.
Objective: To measure the ability of this compound to induce platelet aggregation in a sample of platelet-rich plasma (PRP).
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red blood cells and leukocytes.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Place a small volume of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Establish a baseline light transmission for a few minutes.
-
Add a known concentration of this compound to the PRP and record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to act as a chemoattractant for neutrophils.
Objective: To quantify the migration of neutrophils in response to a this compound gradient.
Methodology:
-
Isolation of Neutrophils:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of any remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Add different concentrations of this compound to the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation and Cell Staining:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow the neutrophils to migrate through the membrane towards the this compound gradient.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., Diff-Quik or hematoxylin).
-
-
Quantification:
-
Count the number of migrated cells in several high-power fields under a microscope.
-
The chemotactic response is expressed as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the buffer control).
-
Visualizing the this compound Signaling Pathway
This compound exerts its effects by binding to the PAF receptor, which initiates a cascade of intracellular signaling events. The following diagram illustrates this pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Metabolome Database: Showing metabocard for Platelet-activating factor (HMDB0062195) [hmdb.ca]
- 4. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 5. Platelet Activating Factor-16 | 74389-68-7 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
C16-PAF Potency: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potency of C16-Platelet-Activating Factor (C16-PAF), a key phospholipid mediator, across various cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data on this compound's biological activity, details relevant experimental protocols, and illustrates the primary signaling pathway.
Comparative Potency of this compound in Different Cell Lines
This compound, also known as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent lipid messenger that elicits a wide range of cellular responses by activating the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2][3] Its activity is highly dependent on the cell type and the specific biological response being measured. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, providing a quantitative comparison of its potency.
| Cell Line | Cell Type | Assay | Endpoint | Potency (EC50/IC50) | Reference |
| Bovine Neutrophils | Immune (Granulocyte) | Western Blot | ERK1 Phosphorylation | 30 nM | [EC50 values for this compound in bovine neutrophils for ERK1/2 phosphorylation] |
| Bovine Neutrophils | Immune (Granulocyte) | Western Blot | ERK2 Phosphorylation | 13 nM | [EC50 values for this compound in bovine neutrophils for ERK1/2 phosphorylation] |
| Human Neutrophils | Immune (Granulocyte) | Flow Cytometry | CD10 Upregulation | 10.3 nM | [EC50 values for this compound in human neutrophils] |
| Human Neutrophils | Immune (Granulocyte) | Flow Cytometry | CD11b Upregulation | 14.7 nM | [EC50 values for this compound in human neutrophils] |
| Human Neutrophils | Immune (Granulocyte) | Flow Cytometry | CD62L Downregulation | 79.2 nM | [EC50 values for this compound in human neutrophils] |
| Human Neutrophils | Immune (Granulocyte) | Flow Cytometry | CD66b Upregulation | 15.4 nM | [EC50 values for this compound in human neutrophils] |
| Human Neutrophils | Immune (Granulocyte) | Phagocytosis Assay | Phagocytic Activity | 19.2 nM | [EC50 values for this compound in human neutrophils] |
| Human Neutrophils | Immune (Granulocyte) | ROS Assay | ROS Generation | 55.3 nM | [EC50 values for this compound in human neutrophils] |
| Human Platelets | Blood Cell | Aggregometry | Platelet Aggregation | Threshold ~100 nM | [PAF induced dose-dependent aggregation over the range of 50 nM to 14 microM, with a threshold dose of about 100 nM.] |
| Ovarian Cancer Cells (CAOV-3) | Cancer | Western Blot | Downstream Signaling | 10-100 nM (effective concentration) | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | Cancer | Not specified | Proliferation and Metastasis | Not specified | [1] |
This compound Signaling Pathway
Upon binding to its receptor, PAFR, this compound initiates a cascade of intracellular signaling events. The PAFR is coupled to various G proteins, including Gq, Gi, and G12/13, leading to the activation of multiple downstream effectors depending on the cell type. A generalized signaling pathway is illustrated below.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound potency. Below are protocols for key experiments used to generate the data in this guide.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.
Materials:
-
Boyden chamber apparatus
-
Polycarbonate membranes (3-5 µm pore size)
-
Human neutrophils isolated from whole blood
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and dilute to desired concentrations in assay medium.
-
Add the this compound dilutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Isolate human neutrophils from fresh venous blood using density gradient centrifugation.
-
Resuspend the isolated neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add the neutrophil suspension to the upper wells of the Boyden chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface.
-
Fix and stain the membrane with a suitable stain.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields under a microscope.
-
Plot the number of migrated cells against the this compound concentration to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Adherent or suspension cells of interest
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Adherent cells: Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a monolayer.
-
Suspension cells: Harvest cells and resuspend in assay buffer.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer.
-
Remove the culture medium from adherent cells and add the dye-loading solution. For suspension cells, add the dye to the cell suspension.
-
Incubate the cells for 45-60 minutes at 37°C to allow for dye uptake.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Set the reader to record fluorescence intensity over time (e.g., every 1-2 seconds) with excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Use the automated injector to add different concentrations of this compound to the wells.
-
Continue recording fluorescence to measure the peak increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing this compound potency in a given cell line.
This guide provides a foundational understanding of this compound potency across different cell types. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.
References
- 1. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy | Clinics [elsevier.es]
- 2. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
C16-PAF as a Biomarker for Inflammation: A Comparative Guide
In the landscape of inflammatory biomarkers, the quest for molecules with high sensitivity, specificity, and prognostic value is ongoing. Platelet-Activating Factor (PAF), a potent phospholipid mediator, and specifically its C16 isoform (C16-PAF), has emerged as a significant player in the inflammatory cascade. This guide provides a comprehensive comparison of this compound with established inflammatory biomarkers such as C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), offering researchers, scientists, and drug development professionals a critical overview of its potential as a clinical and research tool.
Performance Comparison of Inflammatory Biomarkers
The validation of a biomarker hinges on its performance in distinguishing between health and disease, as well as its ability to reflect disease severity and predict outcomes. While direct head-to-head comparisons of this compound with other biomarkers across a wide range of inflammatory conditions are still emerging, existing studies provide valuable insights.
| Biomarker | Disease/Condition | Sensitivity (%) | Specificity (%) | Key Findings & Correlations |
| This compound | Necrotizing Enterocolitis (NEC) | - | - | Studied for its diagnostic value, but specific performance data is limited in direct comparison to other markers.[1] |
| COVID-19 | - | - | Levels of PAF (16:0) show correlations with inflammatory parameters such as IL-10, IL-6, and sTREM-1. | |
| CRP | Acute Pancreatitis | 82.76 (at admission) | 59.52 (at admission) | A cutoff of >47.10 mg/L at admission was associated with moderately severe to severe pancreatitis.[2][3] |
| Necrotizing Enterocolitis (NEC) | - | - | Maternal CRP levels were associated with higher neonatal inflammatory status.[1] | |
| Sepsis (predicting TNF-α >40 pg/mL) | - | - | Moderate predictive capability for elevated TNF-α and IL-6. | |
| Bacterial Meningitis (CSF) | 87 | Fair to good | Differentiates bacterial from viral meningitis.[4] | |
| IL-6 | Sepsis (Mortality Prediction) | - | - | AUC of 0.826 for predicting mortality, outperforming CRP and PCT in some studies. |
| Sepsis (Diagnosis) | 68 | 83 | Independent risk factor for sepsis diagnosis. | |
| Acute Pancreatitis | 70.9 (at admission) | - | Diagnostic accuracy for mild AP was 70.9% at a cutoff of <50 pg/mL. | |
| Bacterial Meningitis (CSF) | 87 | Fair to good | Differentiates bacterial from viral meningitis. | |
| TNF-α | Sepsis | - | - | A key upstream inflammatory cytokine. |
| Bacterial Meningitis (CSF) | 72 | Fair to good | Differentiates bacterial from viral meningitis. |
Note: The table summarizes available data. Direct comparative studies for this compound against other markers with sensitivity and specificity are limited. The provided data for CRP and IL-6 are from studies on specific conditions and may not be directly comparable to this compound without head-to-head analysis.
Signaling Pathways and Experimental Workflows
Understanding the biological role of this compound and the methods to measure it are crucial for its validation as a biomarker.
This compound Signaling Pathway in Inflammation
This compound exerts its pro-inflammatory effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various immune and endothelial cells. This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, production of other inflammatory mediators, and increased vascular permeability.
Caption: this compound signaling cascade in inflammatory cells.
Experimental Workflow for this compound Quantification
Accurate quantification of this compound is critical for its validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specificity and sensitivity, while enzyme-linked immunosorbent assays (ELISAs) offer a higher-throughput alternative.
Caption: General workflow for this compound measurement.
Experimental Protocols
This compound Measurement by LC-MS/MS
This method provides high specificity and allows for the simultaneous quantification of different PAF species.
1. Lipid Extraction:
-
To a 1 mL plasma sample, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add 1.25 mL of chloroform and 1.25 mL of water, vortex again.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Solid Phase Extraction (SPE) for PAF Purification:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent.
-
Condition an SPE cartridge (e.g., silica-based) with a non-polar solvent followed by the reconstitution solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge with non-polar and intermediate-polarity solvents to remove interfering lipids.
-
Elute the PAF fraction with a polar solvent mixture (e.g., methanol:water).
-
Dry the eluted fraction under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the purified sample in the initial mobile phase.
-
Inject the sample onto a C18 reverse-phase LC column.
-
Use a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) acetate.
-
Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound.
-
Quantify this compound concentration by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
This compound Measurement by ELISA
ELISA provides a high-throughput method for PAF quantification, though it may have cross-reactivity with other PAF-like molecules.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for PAF in a coating buffer (e.g., carbonate-bicarbonate buffer).
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Sample and Standard Incubation:
-
Add prepared standards and samples (lipid extracts) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
4. Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for PAF to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
5. Streptavidin-HRP Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
6. Substrate Development and Measurement:
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Incubate until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the this compound concentration from the standard curve.
Conclusion
This compound is a promising biomarker in the field of inflammation research and diagnostics. Its upstream position in the inflammatory cascade and its direct involvement in key pathological processes suggest it may offer unique insights compared to downstream markers like CRP. However, the current body of evidence lacks extensive, direct comparative studies on its diagnostic and prognostic performance against established biomarkers across a range of inflammatory diseases. Future research focusing on head-to-head comparisons in well-defined patient cohorts is essential to fully validate this compound's clinical utility. The continued development and standardization of robust and sensitive analytical methods, such as LC-MS/MS, will be crucial in this endeavor. For researchers and drug development professionals, this compound represents a valuable target and tool for understanding and modulating inflammatory responses.
References
- 1. The predictive value of maternal and neonatal inflammatory biomarkers for necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of scoring systems and biomarkers to predict the severity of acute pancreatitis in patients referring to the emergency clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic accuracy of inflammatory markers in adults with suspected central nervous system infections - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to C16-PAF Antibody Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) is critical for understanding its role in a myriad of physiological and pathological processes. This guide provides a comparative assessment of this compound antibody specificity, offering insights into available detection methods and presenting supporting experimental data to aid in the selection of the most appropriate tools for your research.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in diverse biological processes, including inflammation, platelet aggregation, and anaphylaxis. This compound, characterized by a 16-carbon alkyl chain at the sn-1 position, is one of the most biologically active and well-studied isoforms. The specificity of the antibodies used to detect this compound is paramount to avoid cross-reactivity with other structurally similar lipids, which can lead to inaccurate results and misinterpretation of its biological role.
Comparing this compound Detection Methods: Immunoassays vs. Mass Spectrometry
The two primary methodologies for the quantification of this compound are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and mass spectrometry (MS). Each approach presents distinct advantages and limitations in terms of specificity, sensitivity, and throughput.
| Feature | Immunoassays (e.g., ELISA) | Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-based detection of this compound. | Detection based on mass-to-charge ratio of the molecule. |
| Specificity | Can be prone to cross-reactivity with other PAF isoforms (e.g., C18-PAF) and structurally related lipids (e.g., lyso-PAF). Specificity is highly dependent on the individual antibody. | Offers high specificity and can distinguish between different PAF isoforms and other lipids based on their unique molecular weights and fragmentation patterns. |
| Sensitivity | Generally high, with detection limits in the picogram to nanogram range. | High sensitivity, also capable of detecting picogram to nanogram levels. |
| Quantification | Provides relative or absolute quantification based on a standard curve. | Provides accurate absolute quantification using internal standards. |
| Throughput | High-throughput capabilities, suitable for screening large numbers of samples. | Lower throughput compared to ELISA, but technological advancements are increasing sample processing speed. |
| Sample Preparation | Typically requires lipid extraction from the biological matrix. | Requires rigorous lipid extraction and chromatographic separation prior to analysis. |
| Cost | Generally lower cost per sample compared to mass spectrometry. | Higher initial instrument cost and operational expenses. |
Assessing the Specificity of Anti-PAF Antibodies
The specificity of an anti-PAF antibody is crucial for reliable data. Studies have shown that the primary determinants for antibody recognition are the acetyl group at the sn-2 position and the ether linkage at the sn-1 position of the glycerol (B35011) backbone[1]. While many commercially available antibodies are marketed as specific for this compound, it is essential to scrutinize the available data for evidence of cross-reactivity.
A study on sheep anti-PAF antibodies demonstrated that both this compound and C18:1-PAF were potent inhibitors of antibody binding, indicating a high affinity for these forms[1]. Conversely, phospholipids (B1166683) with longer acyl chains at the sn-2 position (propionyl, butyryl, or hexanoyl) showed significantly weaker or no inhibitory activity[1]. This suggests that while the acetyl group is critical, the length of the alkyl chain at the sn-1 position can influence antibody binding.
Unfortunately, direct head-to-head comparative studies of commercially available this compound specific antibodies are scarce in the published literature. Manufacturers' datasheets often provide limited quantitative data on cross-reactivity. Researchers should, therefore, exercise caution and, where possible, perform in-house validation of their chosen antibody against a panel of relevant lipids, including:
-
C18-PAF: To assess specificity for the alkyl chain length.
-
Lyso-PAF: The biologically inactive precursor, to ensure the antibody does not bind to it.
-
Other Phospholipids: Such as phosphatidylcholines with different fatty acid chains.
Experimental Protocols
Accurate assessment of this compound levels requires meticulous sample preparation and adherence to validated protocols. Below are detailed methodologies for lipid extraction and a competitive ELISA for this compound quantification.
Lipid Extraction from Biological Samples
This protocol is a general guideline for the extraction of lipids, including this compound, from cell cultures or tissues.
Materials:
-
Methanol (B129727) (ice-cold)
-
Milli-Q Water
-
Vortex mixer
-
Centrifuge
-
Glass vials
Procedure:
-
For cultured cells, start with a pellet of at least 1 x 10^6 cells. For tissues, use approximately 5 mg of homogenized tissue[2].
-
Add 450 µL of ice-cold methanol to the sample[2].
-
Vortex the mixture thoroughly to precipitate proteins.
-
Add 500 µL of chloroform and vortex again.
-
Add 200 µL of Milli-Q water to induce phase separation.
-
Vortex the mixture and then centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe and transfer it to a new glass vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried lipid extract in an appropriate solvent for downstream analysis (e.g., assay buffer for ELISA or mobile phase for LC-MS).
Competitive ELISA for this compound Quantification
This protocol outlines a typical competitive ELISA for the quantification of this compound.
Materials:
-
Microplate pre-coated with a capture antibody specific for PAF.
-
This compound standard.
-
Biotinylated this compound.
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 0.2 M H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer.
-
Extracted lipid samples.
Procedure:
-
Prepare a standard curve by serially diluting the this compound standard in the assay buffer.
-
Add standards and resuspended lipid samples to the wells of the pre-coated microplate.
-
Add a fixed amount of biotinylated this compound to each well. This compound in the sample will compete with the biotinylated this compound for binding to the capture antibody.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the TMB substrate solution to each well. The color development is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the this compound signaling pathway and the workflow for assessing antibody specificity.
Caption: this compound signaling through its G-protein coupled receptor.
Caption: Workflow for assessing antibody specificity via competitive ELISA.
Conclusion
The choice of methodology for this compound detection should be guided by the specific requirements of the research question, considering the trade-offs between specificity, throughput, and cost. While immunoassays offer a convenient and high-throughput option, their potential for cross-reactivity necessitates careful validation of the chosen antibody. For studies demanding the highest level of specificity and accurate quantification, LC-MS/MS remains the gold standard. By carefully considering the data presented in this guide and implementing rigorous validation protocols, researchers can ensure the accuracy and reliability of their this compound measurements, leading to more robust and reproducible scientific findings.
References
comparative analysis of C16-PAF from different commercial suppliers
For researchers, scientists, and drug development professionals utilizing 1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phosphocholine (C16-PAF), the choice of commercial supplier is a critical first step that can significantly impact experimental outcomes. The purity, stability, and biological activity of this compound can vary between suppliers and even between batches. This guide provides a framework for the comparative analysis of this compound from different commercial suppliers, offering detailed experimental protocols and data presentation templates to aid in making an informed decision.
Supplier Product Specifications
A preliminary comparison can be made based on the product specifications provided by various suppliers. While this information is self-reported, it serves as a useful baseline for further experimental validation.
| Supplier | Purity Specification | Formulation | Storage Temperature | Stability Information |
| Cayman Chemical | ≥98%[1][2] | Lyophilized powder[1][2] | -20°C[1] | ≥ 4 years |
| APExBIO | High-purity | Not specified | Not specified | Not specified |
| MedKoo Biosciences | >98% | Not specified | -20°C for long term | Stable for weeks during shipping |
| Selleck Chemicals | Not specified | Not specified | Not specified | Solutions are unstable; prepare fresh |
| R&D Systems | Not specified | Soluble to 100 mM in water | -20°C | Not specified |
| MedchemExpress | 99.85% | Solid or in DMSO | Not specified | Not specified |
Experimental Protocols for Comparative Analysis
To objectively assess the quality of this compound from different suppliers, a series of head-to-head experimental comparisons are recommended.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To independently verify the purity of this compound from different suppliers and to detect the presence of any impurities.
Methodology:
-
Sample Preparation:
-
Reconstitute the lyophilized this compound from each supplier in an appropriate solvent (e.g., ethanol (B145695) or methanol) to a stock concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to a final concentration of 100 µg/mL in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 205 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatograms.
-
Calculate the purity of each sample as the percentage of the main this compound peak area relative to the total peak area.
-
Stability Assessment
Objective: To compare the stability of this compound from different suppliers under typical laboratory storage conditions.
Methodology:
-
Sample Preparation:
-
Reconstitute this compound from each supplier in a biologically relevant buffer (e.g., PBS with 0.1% BSA) to a concentration of 1 mg/mL.
-
Aliquot the solutions into separate tubes for each time point.
-
-
Storage Conditions:
-
Store the aliquots at 4°C and -20°C.
-
-
Time Points:
-
Analyze the samples at 0, 24, 48, and 72 hours, and then weekly for four weeks.
-
-
Analysis:
-
At each time point, assess the purity of the stored samples using the HPLC method described above.
-
Plot the percentage of intact this compound remaining over time for each supplier and storage condition.
-
Biological Activity Assessment: Platelet Aggregation Assay
Objective: To compare the potency of this compound from different suppliers in inducing a biological response. Platelet aggregation is a classic and robust assay for PAF activity.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
-
Platelet Aggregation:
-
Use a platelet aggregometer to monitor changes in light transmission through the PRP suspension, which corresponds to platelet aggregation.
-
Add a baseline volume of buffer to the PRP and establish a stable baseline.
-
Prepare serial dilutions of this compound from each supplier.
-
Add increasing concentrations of this compound to the PRP and record the maximum aggregation response for each concentration.
-
-
Data Analysis:
-
Plot the concentration-response curves for this compound from each supplier.
-
Calculate the EC50 (half-maximal effective concentration) for each supplier. A lower EC50 indicates higher potency.
-
Visualizing Key Processes
To further aid in understanding the experimental and biological contexts of this compound, the following diagrams are provided.
Caption: Workflow for comparing this compound from different suppliers.
Caption: Simplified this compound signaling cascade via the PAF receptor.
By following this guide, researchers can systematically evaluate this compound from various commercial sources, ensuring the selection of a high-quality reagent that will contribute to the reliability and reproducibility of their experimental results.
References
Safety Operating Guide
Proper Disposal of C16-PAF: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. C16-Platelet-Activating Factor (C16-PAF), a potent, biologically active phospholipid, requires strict adherence to proper disposal protocols to mitigate potential environmental and health risks. This guide provides essential safety and logistical information for the operational and disposal plans of this compound.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is the first step in ensuring its safe management.
| Property | Value |
| Molecular Formula | C26H54NO7P |
| Molecular Weight | 523.7 g/mol |
| Appearance | Lyophilized powder |
| Storage Temperature | -20°C |
| Solubility | Water (30 mg/ml), PBS (pH 7.2) (25 mg/ml), Ethanol (10 mg/ml), DMSO (10 mg/ml), DMF (10 mg/ml)[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams, such as biological or radioactive waste, unless explicitly permitted by your EHS department.[2][3]
3. Preparing the Waste Container:
-
Use a designated, leak-proof, and chemically compatible container for this compound waste.[4][5][6] The original container is often the best option for unused or expired product.[2]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("C16-Platelet-Activating Factor" or "1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine"), and the associated hazards.[5]
4. Disposal of Solid this compound:
-
If disposing of the lyophilized powder, take care to avoid generating dust.[7]
-
Securely seal the primary container.
-
Place the sealed container into a secondary container for added safety during transport and storage.
5. Disposal of this compound Solutions:
-
Aqueous and solvent-based solutions of this compound must be collected as hazardous waste.
-
Do not dispose of this compound solutions down the sink.[8]
-
Collect the waste solution in a sealable, chemical-resistant container.
-
The first rinse of any glassware that contained this compound should also be collected as hazardous waste.[8] Subsequent rinses with water may be permissible for drain disposal, but confirm with your local EHS guidelines.
6. Contaminated Labware:
-
Any disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be considered hazardous waste.
-
Collect these items in a designated, labeled, puncture-resistant container.
7. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.[5]
-
Ensure the storage area is secure and away from incompatible chemicals.[5]
-
Keep the waste container tightly closed except when adding waste.[6][9]
8. Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.[4][5]
-
Do not attempt to transport hazardous waste off-site yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
Essential Safety and Operational Guide for Handling C16-PAF
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of C16-Platelet-Activating Factor (C16-PAF). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, good laboratory practices and appropriate personal protective equipment are necessary to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling this compound in liquid or solid form. |
| Body Protection | Laboratory coat | A standard, full-sleeved lab coat is required to protect from splashes. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If creating aerosols, a fume hood should be used. |
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Ensure a safety shower and eyewash station are readily accessible.
Operational Plan: Storage and Preparation of this compound Solutions
Proper storage and preparation are critical for maintaining the biological activity and stability of this compound.
Storage of this compound:
-
Solid Form: Store as a lyophilized powder at -20°C. Under these conditions, it is stable for at least one year.
-
In Solution: Prepare stock solutions in an appropriate solvent (e.g., ethanol (B145695), DMSO). Store stock solutions in tightly sealed glass vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
Preparation of Stock and Working Solutions:
-
Stock Solution: To prepare a stock solution, dissolve the lyophilized this compound powder in a suitable organic solvent like ethanol or DMSO.
-
Working Solution: For cell-based assays, further dilute the stock solution in an appropriate aqueous buffer or cell culture medium to the final desired concentration immediately before use.
Disposal Plan
Dispose of this compound and contaminated materials in accordance with institutional and local regulations for non-hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Deactivation (Optional but Recommended): For larger quantities, this compound can be deactivated by hydrolysis. This can be achieved by treating the solution with a mild acid or base.
-
Collection of Waste: Collect all unused this compound solutions and contaminated materials (e.g., pipette tips, gloves, vials) in a designated, clearly labeled waste container.
-
Disposal Route:
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, subject to institutional guidelines.
-
Solid Waste and Organic Solutions: Dispose of solid waste and solutions in organic solvents through your institution's chemical waste management program. Do not dispose of organic solvents down the drain.
-
-
Empty Containers: Rinse empty this compound containers three times with an appropriate solvent before disposing of them in the regular laboratory glass waste.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Platelet Aggregation Assay
This protocol outlines the steps to measure the effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge a portion of the remaining blood at 2000 x g for 20 minutes.
-
-
Assay Performance:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the sample channel and establish the 0% aggregation baseline.
-
Add a specific concentration of this compound to the PRP sample.
-
Record the change in light transmission for 5-10 minutes to measure the extent of platelet aggregation.
-
In Vivo Vascular Permeability Assay (Miles Assay)
This protocol describes the measurement of this compound-induced vascular permeability in a mouse model using Evans blue dye.[1][2][3]
Materials:
-
This compound solution for injection.
-
Evans blue dye solution (0.5% in sterile saline).
-
Anesthetic agent.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: Anesthetize the mice according to your institution's approved animal protocol.
-
Injection:
-
Inject the this compound solution intravenously (e.g., via the tail vein).
-
After a predetermined time (e.g., 5-10 minutes), inject the Evans blue dye solution intravenously.
-
-
Circulation and Perfusion: Allow the dye to circulate for a specific period (e.g., 30 minutes). Perfuse the animals with saline to remove intravascular dye.
-
Tissue Collection and Dye Extraction:
-
Dissect the tissues of interest (e.g., lung, skin).
-
Weigh the tissue samples.
-
Incubate the tissues in formamide at 60°C for 24 hours to extract the Evans blue dye.[1]
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[1]
-
Calculate the amount of extravasated dye per gram of tissue.
-
Quantitative Data Summary
The following table summarizes quantitative data related to the biological activity of this compound.
| Parameter | Value | Experimental System | Reference |
| Platelet Aggregation (Human PRP) | EC50: ~1 x 10-8 M | Human Platelet-Rich Plasma | |
| Vascular Permeability Increase (Rat) | 7-fold increase in tracheal dye content | In vivo (Rat) | |
| Vascular Permeability Increase (Guinea Pig) | Dose-dependent extravasation | In vivo (Guinea Pig) |
Visualization of this compound Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound binding to its receptor (PAFR).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
